Product packaging for Iprodione-d5(Cat. No.:)

Iprodione-d5

Cat. No.: B12396462
M. Wt: 335.19 g/mol
InChI Key: ONUFESLQCSAYKA-VVHGGLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iprodione-d5 is a useful research compound. Its molecular formula is C13H13Cl2N3O3 and its molecular weight is 335.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13Cl2N3O3 B12396462 Iprodione-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13Cl2N3O3

Molecular Weight

335.19 g/mol

IUPAC Name

5,5-dideuterio-3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide

InChI

InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20)/i3D,4D,5D,6D2

InChI Key

ONUFESLQCSAYKA-VVHGGLIRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])N2C(=O)C(N(C2=O)C(=O)NC(C)C)([2H])[2H]

Canonical SMILES

CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

What is Iprodione-d5 and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iprodione-d5, a deuterated analog of the fungicide Iprodione. It is intended for professionals in research, analytical chemistry, and drug development who require detailed information on its properties, chemical structure, and applications, particularly as an internal standard in analytical methodologies.

Core Concepts: Introduction to this compound

This compound is the stable isotope-labeled form of Iprodione.[1] In this compound, five hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling does not significantly alter the chemical properties of the molecule but increases its molecular weight. This mass difference is crucial for its primary application as an internal standard in mass spectrometry-based analytical techniques. When added to a sample in a known quantity, it co-elutes with the non-labeled Iprodione but is detected at a different mass-to-charge ratio, allowing for precise quantification of the target analyte by correcting for variations in sample preparation and instrument response.

Iprodione itself is a dicarboximide contact fungicide and nematicide.[2][3] It is effective against a broad spectrum of fungal diseases in various crops by inhibiting the germination of fungal spores and the growth of mycelium.[3] The fungicidal action of Iprodione is attributed to its ability to inhibit the MAP/Histidine-Kinase in osmotic signal transduction pathways in fungi.[2]

Chemical Structure and Properties

The chemical structure of this compound is based on the Iprodione molecule, with deuterium atoms incorporated at specific positions. The IUPAC name for this compound is 5,5-dideuterio-3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide.[4]

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound and its non-deuterated analog, Iprodione, are summarized in the tables below for comparison.

Table 1: General Information

PropertyThis compoundIprodione
CAS Number 1215631-57-4[1]36734-19-7[5]
Molecular Formula C₁₃H₈D₅Cl₂N₃O₃[1]C₁₃H₁₃Cl₂N₃O₃
Molecular Weight ~335.20 g/mol [1]~330.17 g/mol [5]
Appearance Not specifiedColorless, odorless crystals[5]

Table 2: Solubility and Physical Constants (for Iprodione)

PropertyValue
Water Solubility 13 mg/L at 20°C[5]
Melting Point 136°C[5]
Vapor Pressure <0.133 mPa at 20°C[5]
Partition Coefficient (Kow) 3.1004 at 20°C[5]

Mechanism of Action of Iprodione

Iprodione primarily acts as a contact fungicide, inhibiting the germination of fungal spores and the growth of the fungal mycelium.[3] Its mode of action involves the disruption of a key signaling pathway in fungi.

Iprodione_MoA Iprodione Iprodione MAP_Kinase MAP/Histidine-Kinase Iprodione->MAP_Kinase inhibits Osmotic_Signal Osmotic Signal Transduction MAP_Kinase->Osmotic_Signal is part of Spore_Germination Spore Germination Osmotic_Signal->Spore_Germination is required for Mycelium_Growth Mycelium Growth Osmotic_Signal->Mycelium_Growth is required for Fungal_Cell_Death Fungal Cell Death Spore_Germination->Fungal_Cell_Death inhibition leads to Mycelium_Growth->Fungal_Cell_Death inhibition leads to

Caption: Iprodione's mechanism of action on fungal cells.

Some studies have also suggested that Iprodione can induce the production of reactive oxygen species (ROS) and cause mitochondrial dysfunction, which contributes to its cytotoxic effects.

Experimental Protocols

This compound is predominantly used as an internal standard for the quantification of Iprodione in various matrices. Below is a representative experimental protocol for the analysis of Iprodione in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), synthesized from common analytical practices.

Protocol: Determination of Iprodione in Water using LC-MS/MS with this compound Internal Standard

1. Reagents and Materials:

  • Iprodione analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard Preparation:

  • Prepare a series of calibration standards of Iprodione in a suitable solvent (e.g., acetonitrile/water) at concentrations ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentrations.

  • Spike each calibration standard with a fixed concentration of the this compound internal standard solution.

3. Sample Preparation (Solid-Phase Extraction):

  • To a known volume of the water sample (e.g., 100 mL), add a precise amount of the this compound internal standard solution.

  • Condition the SPE cartridge by passing methanol followed by water through it.

  • Load the water sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the analyte and the internal standard from the cartridge with a small volume of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor at least two MRM transitions for both Iprodione and this compound for quantification and confirmation.

5. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of Iprodione to the peak area of this compound against the concentration of the Iprodione calibration standards.

  • Quantify the concentration of Iprodione in the samples by interpolating the peak area ratio of the sample from the calibration curve.

Experimental Workflow Visualization

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Spike Spike with this compound Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Reconstitute Reconstitution Elute->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for Iprodione analysis using this compound.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the fungicide Iprodione in various matrices. Its use as an internal standard in modern analytical techniques like LC-MS/MS is crucial for regulatory monitoring, environmental assessment, and food safety applications. This guide provides the foundational technical information required for researchers and scientists to effectively utilize this compound in their analytical workflows.

References

Iprodione-d5 as a Deuterated Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iprodione-d5, a deuterated analog of the fungicide Iprodione, and its application as an internal standard in analytical testing. This document details its chemical properties, a representative analytical methodology for its use, and its toxicological impact on cellular signaling pathways.

Introduction to Iprodione and the Role of Deuterated Internal Standards

Iprodione is a dicarboximide fungicide used to control a broad spectrum of fungal diseases on various crops.[1] Its mode of action involves inhibiting the germination of fungal spores and the growth of mycelium. Due to its widespread use, the accurate and sensitive quantification of Iprodione residues in environmental and biological matrices is crucial for regulatory monitoring and risk assessment.

In analytical chemistry, particularly in methods involving mass spectrometry, deuterated internal standards like this compound play a pivotal role. Stable isotope-labeled internal standards are considered the gold standard for quantitative analysis because they have nearly identical chemical and physical properties to their non-labeled counterparts. This allows them to co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer's source. By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the target analyte (Iprodione) during sample preparation, extraction, and analysis can be accurately corrected for. This significantly improves the precision, accuracy, and reliability of the quantitative results by compensating for matrix effects and variations in instrument response.

Chemical Properties of this compound

This compound is a synthetic, isotopically labeled form of Iprodione where five hydrogen atoms have been replaced by deuterium atoms.

PropertyValue
Chemical Name 3-(3,5-dichlorophenyl-2,4,6-d3)-N-isopropyl-2,4-dioxoimidazolidine-5,5-d2-1-carboxamide
Synonyms Chipco 26019-d5, Glycophen-d5, Rovral-d5
CAS Number 1215631-57-4
Molecular Formula C₁₃H₈D₅Cl₂N₃O₃
Molecular Weight 335.20 g/mol
Appearance Off-White Solid

Synthesis of this compound

cluster_synthesis Conceptual Synthesis Workflow for this compound A Deuterated 3,5-dichloroaniline E Intermediate A A->E B Glycine-d2 B->E C Phosgene or Triphosgene F Intermediate B C->F D Isopropyl isocyanate G This compound D->G E->F F->G

A conceptual workflow for the synthesis of this compound.

This process would likely involve the reaction of deuterated 3,5-dichloroaniline with a deuterated glycine derivative to form a key intermediate, which is then cyclized and further reacted with isopropyl isocyanate to yield the final this compound product. The specific deuterating agents and reaction conditions would need to be optimized to achieve high isotopic purity.

Experimental Protocol: Quantification of Iprodione using this compound Internal Standard by LC-MS/MS

This section outlines a representative experimental protocol for the quantitative analysis of Iprodione in a food matrix (e.g., fruits and vegetables) using this compound as an internal standard, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Formic acid, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate

  • Standards: Iprodione (analytical standard), this compound (internal standard)

  • QuEChERS extraction and clean-up kits

Sample Preparation (QuEChERS)
  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike with a known concentration of this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • The extract can be directly analyzed or diluted with an appropriate solvent (e.g., mobile phase) before injection into the LC-MS/MS system.

cluster_workflow QuEChERS Sample Preparation Workflow A Homogenized Sample B Add Acetonitrile & This compound Internal Standard A->B C Add QuEChERS Salts B->C D Shake & Centrifuge C->D E Supernatant D->E F d-SPE Cleanup (PSA + MgSO4) E->F G Vortex & Centrifuge F->G H Final Extract for LC-MS/MS G->H

A typical workflow for QuEChERS sample preparation.
LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water with formic acid and acetonitrile or methanol.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

Data Analysis and Quantification

The concentration of Iprodione in the sample is determined by calculating the ratio of the peak area of the analyte (Iprodione) to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of Iprodione and a constant concentration of this compound.

Quantitative Data and Method Validation

While a specific validation report for a method using this compound was not found in the reviewed literature, the following table presents representative validation data for the analysis of Iprodione in food matrices using LC-MS/MS, which is indicative of the performance expected when using a deuterated internal standard.[2]

ParameterResult
**Linearity (R²) **> 0.99
Limit of Detection (LOD) 1.4 µg/kg
Limit of Quantification (LOQ) 5.0 µg/kg
Recovery 85-110%
Precision (RSD) < 15%

Toxicological Profile: Impact on Cellular Signaling Pathways

Recent studies have elucidated the cytotoxic effects of Iprodione, revealing its ability to induce oxidative stress and interfere with key cellular signaling pathways. This is particularly relevant for understanding its potential impact on non-target organisms.

Induction of Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction

Iprodione exposure has been shown to cause an overproduction of reactive oxygen species (ROS), leading to oxidative stress within cells.[3][4] This oxidative stress can damage cellular components, including lipids, proteins, and DNA. Furthermore, Iprodione can induce mitochondrial dysfunction, a key event in cellular damage and apoptosis.[3][4]

cluster_ros Iprodione-Induced Oxidative Stress Iprodione Iprodione Exposure Mitochondria Mitochondrial Dysfunction Iprodione->Mitochondria ROS Increased ROS Production Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage

Iprodione's role in inducing oxidative stress.
Alteration of PI3K/AKT and MAPK Signaling Pathways

Iprodione-induced cellular stress has been linked to alterations in crucial intracellular signaling cascades, including the PI3K/AKT and MAPK pathways.[3][4] These pathways are central regulators of cell survival, proliferation, and apoptosis. Disruption of these pathways by Iprodione can lead to cell cycle arrest and programmed cell death (apoptosis).

cluster_pathways Impact of Iprodione on PI3K/AKT and MAPK Pathways Iprodione Iprodione-Induced Cellular Stress PI3K_AKT PI3K/AKT Pathway Iprodione->PI3K_AKT MAPK MAPK Pathway Iprodione->MAPK CellCycle Cell Cycle Arrest PI3K_AKT->CellCycle Apoptosis Apoptosis PI3K_AKT->Apoptosis MAPK->CellCycle MAPK->Apoptosis

References

An In-depth Technical Guide on the Mechanism of Action of Iprodione Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iprodione is a broad-spectrum, contact dicarboximide fungicide classified under the Fungicide Resistance Action Committee (FRAC) Group 2.[1] Its primary mechanism of action is the disruption of a key fungal signaling pathway responsible for osmotic stress regulation. Iprodione targets and inhibits the MAP/Histidine-Kinase in the High-Osmolarity Glycerol (HOG) signal transduction pathway.[1] This interference leads to an uncontrolled accumulation of glycerol, causing cellular damage and inhibiting both fungal spore germination and mycelial growth.[2][3][4][5] While this is the principal mode of action, some studies also suggest secondary effects involving lipid peroxidation and membrane damage.[6] Fungal resistance to Iprodione primarily develops through two mechanisms: point mutations in the target histidine kinase gene, which prevent fungicide binding, and the overexpression of multidrug efflux pumps that actively remove Iprodione from the cell.[7][8][9]

Introduction

Iprodione, chemically known as 3-(3,5-dichlorophenyl)-N-(isopropyl)-2,4-dioxoimidazolidine-1-carboxamide, is a synthetic contact fungicide from the dicarboximide class.[10][11] It provides both preventative and curative action against a wide range of fungal pathogens, including species of Botrytis, Sclerotinia, Alternaria, and Monilinia.[1] Iprodione is applied to various crops, such as fruits, vegetables, and ornamentals, as well as on turf.[12][13] Its unique mode of action within FRAC Group 2 makes it a tool for resistance management programs, although resistance in several fungal species has been reported.[1] This document provides a detailed technical overview of Iprodione's molecular mechanism of action, associated cellular effects, resistance mechanisms, and the experimental protocols used to elucidate these functions.

Primary Mechanism of Action: Disruption of the HOG Signaling Pathway

The core fungicidal activity of Iprodione stems from its ability to interfere with the High-Osmolarity Glycerol (HOG) pathway. This pathway is a conserved mitogen-activated protein kinase (MAPK) cascade crucial for fungi to adapt to osmotic stress.

Under normal hyperosmotic conditions, a sensor protein, a Group III Histidine Kinase (HK), perceives the stress and initiates a phosphorelay cascade. This ultimately activates the Hog1-type MAPK. Phosphorylated Hog1 translocates to the nucleus to regulate the expression of genes involved in stress adaptation, most notably by promoting the synthesis and accumulation of glycerol as a compatible osmolyte.

Iprodione mimics this osmotic stress signal, leading to a lethal, unregulated activation of the HOG pathway.[14] It binds to the Group III Histidine Kinase (referred to as Bos1 in Botrytis cinerea and NikA or Shos1 in other fungi), causing a conformational change that triggers the downstream cascade inappropriately.[7][9][15][16] This results in the hyper-accumulation of intracellular glycerol, leading to excessive water influx, cell swelling, and eventual lysis, thereby inhibiting fungal growth.[4][5][17]

HOG_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HK Group III Histidine Kinase (Bos1/NikA) MAPKKK MAPKKK HK->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (Hog1) MAPKK->MAPK Phosphorylates Glycerol Glycerol Accumulation MAPK->Glycerol Stimulates Gene Stress Response Gene Expression MAPK->Gene Translocates & Activates Iprodione Iprodione Iprodione->HK Resistance_Mechanisms cluster_resistance Resistance Mechanisms Iprodione_in Iprodione (Extracellular) Iprodione_cell Iprodione (Intracellular) Iprodione_in->Iprodione_cell Enters Cell HK Histidine Kinase (Target) Iprodione_cell->HK Binds to Target Efflux ABC Transporter (Efflux Pump) Iprodione_cell->Efflux Pumped out Effect Fungitoxic Effect HK->Effect Leads to Mutation Target Site Mutation (e.g., in Bos1 gene) Mutation->HK Prevents Binding Experimental_Workflow A 1. Fungal Isolation (From Field Samples) B 2. Sensitivity Screening (Determine IC50 Values) A->B C Isolate Classification (Sensitive vs. Resistant) B->C D 3. gDNA Extraction & PCR (Amplify Target Gene, e.g., Bos1) C->D E 4. Gene Sequencing (Identify Mutations/SNPs) D->E F 5. Functional Validation (Site-Directed Mutagenesis & Transformation) E->F G 6. Phenotypic Analysis (Confirm Resistance in Transformants) F->G

References

An In-depth Technical Guide to the Stability and Storage of Iprodione-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Iprodione-d5, a deuterated analog of the fungicide Iprodione. Due to the limited availability of specific stability data for the deuterated form, this document synthesizes information from supplier recommendations, general principles for handling deuterated standards, and stability data for the non-deuterated Iprodione.

Overview of this compound Stability

This compound, as an analytical standard, is presumed to have similar stability characteristics to Iprodione. Iprodione itself is known to be stable under ambient, neutral conditions but is susceptible to degradation under specific environmental stressors. Key factors influencing the stability of Iprodione, and by extension this compound, include pH, temperature, and light exposure.

General Stability Profile:

  • Solid Form: As a neat solid, this compound is considered relatively stable when stored under appropriate conditions.

  • In Solution: The stability of this compound in solution is highly dependent on the solvent and the pH of the medium. It is particularly unstable in alkaline environments.

  • Light Sensitivity: Exposure to direct sunlight and UV radiation can lead to photodegradation.

  • Thermal Stability: While stable at recommended storage temperatures, elevated temperatures can accelerate degradation.

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and concentration of this compound standards. The following tables summarize the recommended storage conditions for both the solid compound and its solutions.

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommended ConditionRationale & Remarks
Temperature 2°C to 8°C (Refrigerated)To minimize potential degradation over time. Some suppliers ship at ambient temperature, indicating short-term stability at room temperature.
Light Protect from lightStore in an amber vial or in a dark location to prevent photodegradation.
Atmosphere Tightly sealed containerTo protect from moisture and atmospheric contaminants.

Table 2: Recommended Storage Conditions for this compound Solutions

ParameterRecommended ConditionRationale & Remarks
Solvent Methanol or AcetonitrileCommonly used solvents for analytical standards. The choice may depend on the specific analytical method.
Temperature 4°C (Refrigerated)To slow down potential solvent evaporation and degradation reactions.
pH Neutral to slightly acidicIprodione is unstable in alkaline conditions (pH > 7). Ensure the solvent and any additives maintain a neutral to acidic pH.
Light Protect from lightStore in amber vials or protect from light to prevent photodegradation of the analyte in solution.
Container Tightly sealed vial with minimal headspaceTo prevent solvent evaporation and concentration changes.

Degradation Pathways

The degradation of Iprodione has been studied under various conditions, and these pathways are expected to be the primary routes of degradation for this compound as well. The main degradation mechanisms are hydrolysis, microbial degradation, and photolysis.

The following diagram illustrates the microbial degradation pathway of Iprodione, which involves the hydrolysis of the amide bond and subsequent ring opening.

G Iprodione This compound Metabolite_I N-(3,5-dichlorophenyl-d3)- 2,4-dioxoimidazolidine-5,5-d2 Iprodione->Metabolite_I Hydrolysis Metabolite_II (3,5-dichlorophenyl-d3-urea) acetic acid-d2 Metabolite_I->Metabolite_II Ring Cleavage DCA 3,5-dichloroaniline-d3 Metabolite_II->DCA Further Degradation

Microbial Degradation Pathway of this compound.

Experimental Protocols for Stability Assessment

While specific, detailed experimental protocols for this compound stability are not publicly available, a robust stability study can be designed based on established guidelines, such as those from the International Council for Harmonisation (ICH). The following outlines a general approach for assessing the stability of this compound.

4.1. Objective

To evaluate the stability of this compound in its solid form and in solution under various storage conditions to determine its shelf-life and optimal storage recommendations.

4.2. Materials

  • This compound reference standard

  • High-purity solvents (e.g., HPLC-grade methanol, acetonitrile)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • HPLC-UV or LC-MS/MS system

  • pH meter

  • Controlled environment chambers (for temperature and humidity)

  • Photostability chamber

4.3. Experimental Workflow for Solution Stability

The following diagram outlines the workflow for a solution stability study.

G start Prepare Stock Solution of this compound aliquot Aliquot into Amber Vials start->aliquot storage Store under Different Conditions (e.g., 4°C, 25°C, 40°C) aliquot->storage sampling Sample at Predetermined Time Points (e.g., 0, 1, 3, 6, 12 months) storage->sampling analysis Analyze Samples by HPLC-UV or LC-MS/MS sampling->analysis data Calculate Concentration and Assess for Degradants analysis->data report Determine Shelf-life and Optimal Storage Conditions data->report

Workflow for this compound Solution Stability Study.

4.4. Long-Term and Accelerated Stability Testing

  • Long-Term Study: Store the this compound (solid and in solution) at the recommended storage condition (e.g., 2-8°C for solid, 4°C for solution) and test at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) to establish the real-time shelf-life.

  • Accelerated Study: Store the samples at elevated temperatures (e.g., 25°C/60% RH, 40°C/75% RH) to predict the long-term stability and to assess the impact of short-term excursions from the recommended storage conditions. Testing is typically performed at 0, 3, and 6 months.

4.5. Forced Degradation Studies

To understand the degradation pathways and to develop a stability-indicating analytical method, forced degradation studies should be performed. This involves exposing the this compound to harsh conditions:

  • Acidic and Basic Hydrolysis: Expose the sample to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures.

  • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid material and solution to high temperatures.

  • Photodegradation: Expose the sample to UV and visible light in a photostability chamber.

The degradation products formed under these stress conditions should be characterized to understand the degradation pathways and to ensure the analytical method can separate these degradants from the parent compound.

Conclusion

While specific quantitative stability data for this compound is not extensively published, by following the storage recommendations for the solid compound (refrigeration at 2-8°C, protected from light) and its solutions (refrigeration at 4°C in a suitable solvent, protected from light), researchers can ensure the integrity of their analytical standards. The degradation of this compound is expected to follow similar pathways to Iprodione, primarily through hydrolysis and photolysis, especially under alkaline and light-exposed conditions. For critical applications, it is recommended to perform in-house stability assessments following the general protocols outlined in this guide.

Methodological & Application

Application Note: Quantitative Analysis of Iprodione in Soil Using an Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iprodione is a dicarboximide fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1][2] Its persistence and potential for accumulation in soil necessitate accurate and reliable monitoring to assess environmental fate and ensure food safety.[3] This application note details a robust and sensitive method for the quantitative analysis of Iprodione in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy employing Iprodione-d5 as an internal standard. The use of an isotopically labeled internal standard is critical for correcting variations in extraction efficiency and mitigating matrix effects, which are common challenges in complex matrices like soil.[4][5] The procedure utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction, providing a streamlined and efficient workflow.[3][6][7]

Experimental Protocols

1. Materials and Reagents

  • Standards: Iprodione (≥98% purity), this compound (isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, C18 sorbent. Commercially available QuEChERS extraction and cleanup kits are recommended.

  • Equipment: 50 mL polypropylene centrifuge tubes, 2 mL and 15 mL polypropylene centrifuge tubes, analytical balance, vortex mixer, centrifuge, syringe filters (0.22 µm), LC-MS/MS system.

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Iprodione and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Iprodione stock solution with acetonitrile.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (QuEChERS Extraction)

  • Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 5 g and add 5 mL of water, then vortex and allow to hydrate for 30 minutes.[6][7]

  • Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to each sample.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[8]

  • Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge the sample at ≥3000 rcf for 5 minutes.[7]

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.[7]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

5. Instrumental Analysis (LC-MS/MS)

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage, and then re-equilibrate.

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for Iprodione and this compound should be optimized. A representative transition for Iprodione is provided in the table below.[9]

Workflow Diagram

Caption: Experimental workflow for the quantitative analysis of Iprodione in soil.

Data Presentation

The method was validated for linearity, limit of quantification (LOQ), recovery, and precision. The results are summarized in the tables below.

Table 1: LC-MS/MS Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Iprodione 330.0 244.7 16

| this compound | 335.0 | 249.7 | 16 |

Note: Collision energies should be optimized for the specific instrument used.

Table 2: Method Validation Data

Parameter Result
Linearity (r²) >0.995
Calibration Range 1 - 200 ng/mL
Limit of Quantification (LOQ) 5 µg/kg
Recovery at 10 µg/kg (%) 95.2
RSDr at 10 µg/kg (%) 6.8
Recovery at 50 µg/kg (%) 98.7
RSDr at 50 µg/kg (%) 4.5

| Matrix Effect (%) | -8.3 |

RSDr: Repeatability (relative standard deviation)

Results and Discussion

The use of this compound as an internal standard effectively compensated for any loss of analyte during sample preparation and for signal suppression or enhancement caused by the soil matrix. The QuEChERS extraction followed by dSPE cleanup proved to be an efficient method for the extraction of Iprodione from soil, with recovery values well within the acceptable range of 70-120%.[4][10] The method demonstrated excellent linearity over the tested concentration range, allowing for accurate quantification. The calculated limit of quantification is sufficient for monitoring Iprodione residues at environmentally relevant concentrations. The observed matrix effect was minimal, indicating the effectiveness of the cleanup step and the internal standard correction.

Conclusion

This application note presents a validated LC-MS/MS method for the quantitative determination of Iprodione in soil. The combination of a streamlined QuEChERS extraction protocol and the use of an isotopically labeled internal standard (this compound) provides a reliable, sensitive, and accurate analytical procedure suitable for routine monitoring of Iprodione residues in environmental soil samples.

References

Application Note: Determination of Iprodione in Water Samples by Solid-Phase Extraction and Isotope Dilution LC-MS/MS using Iprodione-d5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iprodione is a dicarboximide fungicide widely used in agriculture to control a broad spectrum of fungal diseases on various crops. Due to its potential for runoff from agricultural areas, monitoring its presence in water sources is crucial for environmental and public health protection. This application note details a robust and sensitive method for the quantitative analysis of Iprodione in water samples. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. To ensure high accuracy and precision, the method employs an isotope dilution technique with Iprodione-d5 as an internal standard to compensate for matrix effects and variations in sample preparation and instrument response.[1]

Principle

A known amount of the internal standard, this compound, is added to the water sample. The sample is then passed through a solid-phase extraction cartridge, where Iprodione and this compound are retained.[2] After washing the cartridge to remove interferences, the analytes are eluted with an organic solvent. The eluate is then evaporated and reconstituted in a suitable solvent for analysis by LC-MS/MS. The separation of Iprodione and this compound is achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Quantification is based on the ratio of the peak area of Iprodione to that of the internal standard, this compound.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) system

    • Solid-Phase Extraction (SPE) manifold

    • Nitrogen evaporator

    • Analytical balance

    • Vortex mixer

    • Pipettes and general laboratory glassware

  • Reagents:

    • Iprodione analytical standard

    • This compound internal standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (LC-MS grade)

    • SPE Cartridges (e.g., C18, 500 mg, 6 mL)

Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Iprodione and this compound into separate 10 mL volumetric flasks.

    • Dissolve in acetonitrile and bring to volume. These stock solutions are stable for up to 6 months when stored at -10°C.[3]

  • Intermediate Standard Solutions (10 µg/mL):

    • Dilute the stock solutions 1:100 with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by diluting the intermediate Iprodione standard solution with a 90:10 solution of water with 0.1% formic acid and acetonitrile to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.[3][4]

    • Prepare a working internal standard solution of this compound at a concentration of 10 ng/mL by diluting the intermediate this compound standard solution.

Sample Preparation (Solid-Phase Extraction)
  • Sample Collection and Fortification:

    • Collect water samples in clean glass bottles.

    • Measure 500 mL of the water sample.

    • Add a known amount (e.g., 50 µL of 10 µg/mL) of the this compound internal standard solution to the water sample and mix thoroughly.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing:

    • After loading, wash the cartridge with 5 mL of HPLC grade water to remove any polar impurities.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the retained Iprodione and this compound from the cartridge with 2 x 4 mL of acetonitrile into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a 90:10 mixture of water with 0.1% formic acid and acetonitrile.

    • Vortex the sample to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Gradient:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 10% B

      • 12.1-15 min: 10% B

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Capillary Voltage: 3.0 kV

Data Presentation

Table 1: MRM Transitions and Collision Energies for Iprodione and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
Iprodione330.0245.020189.030
This compound335.0250.020194.030

Table 2: Method Performance Data

ParameterIprodione
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Recovery (at 1 ng/mL)95% ± 5%
Precision (RSD, at 1 ng/mL)< 10%

Workflow Diagram

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 1. Water Sample (500 mL) Spike 2. Spike with This compound Sample->Spike Load 4. Load Sample Spike->Load Condition 3. Condition C18 SPE Cartridge Condition->Load Wash 5. Wash Cartridge Load->Wash Elute 6. Elute with Acetonitrile Wash->Elute Evaporate 7. Evaporate to Dryness Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS 9. LC-MS/MS Analysis Reconstitute->LCMS Data 10. Data Processing and Quantification LCMS->Data

Caption: Workflow for the determination of Iprodione in water samples.

This detailed application note provides a comprehensive protocol for the analysis of Iprodione in water samples using a highly sensitive and reliable LC-MS/MS method with isotope dilution. The use of this compound as an internal standard ensures the accuracy of the results by correcting for potential variations during sample preparation and analysis.

References

Application Note: High-Sensitivity Analysis of Iprodione Residues in Environmental Matrices Using Iprodione-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Iprodione is a broad-spectrum dicarboximide fungicide used to control a variety of fungal diseases on fruits, vegetables, ornamental plants, and turfgrass.[1][2] Its widespread use can lead to the presence of residues in soil, water, and agricultural products, necessitating sensitive and accurate monitoring methods to ensure environmental safety and regulatory compliance.[1] The primary residues of concern for risk assessment include the parent compound iprodione, its isomer RP-30228, and its metabolite RP-32490.[3]

Analysis of these compounds in complex environmental matrices is challenging due to potential signal suppression or enhancement (matrix effects) and analyte loss during sample preparation.[4][5] The use of a stable isotope-labeled internal standard, such as Iprodione-d5, is a critical component of a robust analytical method. Added at the beginning of the sample preparation process, this compound mimics the chemical behavior of the native analyte, allowing for accurate correction of variations in extraction recovery and instrument response, thereby ensuring high-quality quantitative data. This application note provides detailed protocols for the analysis of iprodione residues in water and soil/sediment matrices using Solid Phase Extraction (SPE) and QuEChERS cleanup coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Analytical Workflow

The overall process for analyzing iprodione residues in environmental samples involves several key stages, from sample collection to final data analysis. The use of an internal standard like this compound early in the workflow is crucial for accurate quantification.

General Workflow for Iprodione Residue Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Sample Collection (Water, Soil, Sediment) B 2. Sample Homogenization (Solids Only) C 3. Fortification with This compound (Internal Standard) A->C B->C D 4. Extraction (SPE or QuEChERS) C->D E 5. Extract Cleanup & Concentration D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing F->G H 8. Quantification & Reporting G->H Workflow for Iprodione Analysis in Water sample 200g Water Sample spike Add this compound (Internal Standard) sample->spike ph_adjust Adjust pH to 2-4 (Formic Acid) spike->ph_adjust spe_load Sample Loading ph_adjust->spe_load spe_cond SPE Cartridge Conditioning spe_cond->spe_load spe_wash Cartridge Wash (50:50 Water:ACN) spe_load->spe_wash spe_dry Cartridge Drying (Vacuum) spe_wash->spe_dry elute Elution with Acetonitrile spe_dry->elute final_vol Dilute to Final Volume elute->final_vol analysis LC-MS/MS Analysis final_vol->analysis QuEChERS Workflow for Iprodione in Solids sample 10g Homogenized Soil/Sediment Sample spike Add this compound (Internal Standard) sample->spike extract Add Acetonitrile & Water Shake for 30 min spike->extract salts Add QuEChERS Salts Vortex & Centrifuge extract->salts supernatant Transfer Supernatant to d-SPE tube salts->supernatant dspe d-SPE Cleanup Vortex & Centrifuge supernatant->dspe filter Filter Supernatant dspe->filter analysis LC-MS/MS Analysis filter->analysis

References

Application Note: Quantitative Analysis of Iprodione in Complex Matrices by Isotope Dilution Mass Spectrometry using Iprodione-d5

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and highly selective method for the quantification of the fungicide Iprodione in complex matrices using Isotope Dilution Mass Spectrometry (IDMS) with the aid of its deuterated internal standard, Iprodione-d5. Isotope dilution is recognized as a premier analytical technique, often considered a primary ratio method, that minimizes variations arising from sample preparation and matrix effects, thereby ensuring high accuracy and precision in measurement.[1][2][3][4] This protocol outlines the sample extraction, cleanup, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, which behaves almost identically to the analyte during extraction, cleanup, and ionization, allows for reliable correction of analyte losses and ion suppression or enhancement.[5] This method is particularly suitable for researchers, scientists, and professionals in drug development and food safety analysis who require accurate and reproducible quantification of Iprodione residues.

Introduction

Iprodione is a dicarboximide fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. Its persistence in the environment and potential presence in the food chain necessitate sensitive and accurate analytical methods for monitoring its residue levels. Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for quantitative analysis, especially in complex sample matrices where matrix effects can significantly impact the accuracy of results.[1][5]

The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of the analytical procedure.[4] The labeled compound serves as an internal standard. Since the isotopically labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer.[5] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, an accurate quantification can be achieved, irrespective of sample losses or matrix-induced signal variations. This application note provides a detailed protocol for the analysis of Iprodione using this technique.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Standards: Iprodione (analytical standard), this compound (internal standard).

  • QuEChERS Extraction and Cleanup Kits: Containing magnesium sulfate, sodium chloride, sodium citrate, and primary secondary amine (PSA) sorbent. The QuEChERS method is a widely used and efficient sample preparation technique for pesticide residue analysis in food matrices.[6][7]

  • Other: 15 mL and 50 mL polypropylene centrifuge tubes, syringes, and 0.22 µm syringe filters.

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Iprodione and this compound into separate 10 mL volumetric flasks.

    • Dissolve the standards in acetonitrile and bring to volume. These stock solutions should be stored at -20°C.

  • Intermediate Standard Solutions (10 µg/mL):

    • Pipette 100 µL of each primary stock solution into separate 10 mL volumetric flasks.

    • Dilute to volume with acetonitrile.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the intermediate standard solutions with a mixture of acetonitrile and water (typically 50:50, v/v) to achieve a concentration range suitable for the instrument's linear dynamic range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • Each calibration standard must be fortified with a constant concentration of the this compound internal standard (e.g., 10 ng/mL).

Sample Preparation (QuEChERS Method)
  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 10 ng/g).

    • Add the QuEChERS extraction salts (magnesium sulfate, sodium chloride, sodium citrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing PSA sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: LC-MS/MS Instrumental Parameters

ParameterValue
LC Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 8 min, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flows Optimized for the specific instrument

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Iprodione (Quantifier) 330.0244.916
Iprodione (Qualifier) 330.0188.022
This compound (Internal Standard) 335.0249.916

Note: MRM transitions and collision energies should be optimized for the specific instrument being used. The values provided are typical starting points.[8]

Data Presentation

The use of an isotope-labeled internal standard allows for the creation of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 3: Typical Method Performance Characteristics

ParameterValue
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/kg
Limit of Quantification (LOQ) 0.5 µg/kg
Recovery (%) 95 - 105%
Precision (RSD%) < 10%

These values are representative and should be determined for each matrix during method validation.

Visualizations

G Experimental Workflow for Iprodione Analysis by IDMS cluster_sample_prep Sample Preparation cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis sample 1. Homogenized Sample (10g) spike 2. Spike with this compound sample->spike extract 3. Add Acetonitrile & QuEChERS Salts spike->extract shake 4. Shake & Centrifuge extract->shake supernatant 5. Collect Supernatant shake->supernatant dspe 6. Add Supernatant to d-SPE Tube supernatant->dspe Transfer 1 mL vortex 7. Vortex & Centrifuge dspe->vortex filter 8. Filter Supernatant vortex->filter lcms 9. LC-MS/MS Analysis filter->lcms Inject into LC-MS/MS data 10. Data Processing & Quantification lcms->data

Caption: Experimental workflow for the analysis of Iprodione by IDMS.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Initial Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_detection Detection analyte_unknown Unknown Amount of Iprodione (Analyte) mix Mix Sample and ISTD analyte_unknown->mix istd_known Known Amount of This compound (ISTD) istd_known->mix extraction_cleanup Extraction & Cleanup (Potential for Analyte Loss) mix->extraction_cleanup ms_detect LC-MS/MS Detection extraction_cleanup->ms_detect Both analyte and ISTD are lost proportionally ratio Measure Ratio of Analyte / ISTD ms_detect->ratio quant Accurate Quantification ratio->quant

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

References

Application Notes and Protocols for Iprodione Analysis Using Iprodione-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprodione is a dicarboximide fungicide widely used in agriculture to control a broad spectrum of fungal diseases on fruits, vegetables, and ornamental plants. Due to its potential persistence in the environment and on food commodities, robust and accurate analytical methods are essential for monitoring its residues. The use of an isotopically labeled internal standard, such as Iprodione-d5, is highly recommended for quantitative analysis by mass spectrometry to compensate for matrix effects and variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.

This document provides detailed application notes and protocols for the analysis of Iprodione in various matrices, with a focus on the utilization of this compound as an internal standard. The primary sample preparation technique highlighted is the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Principle of the Method

The analytical workflow involves the extraction of Iprodione and the internal standard this compound from the sample matrix using an organic solvent, typically acetonitrile. The QuEChERS method facilitates a rapid and efficient extraction and preliminary cleanup. A subsequent dispersive solid-phase extraction (d-SPE) step is employed for further purification of the extract by removing interfering matrix components. The final extract is then analyzed by LC-MS/MS, where Iprodione is quantified based on the ratio of its peak area to that of the this compound internal standard.

II. Sample Preparation: QuEChERS Protocol

The following is a representative QuEChERS protocol for the extraction of Iprodione from a fruit or vegetable matrix.

Materials and Reagents
  • Homogenized sample (e.g., strawberries, grapes, tomatoes)

  • Iprodione analytical standard

  • This compound internal standard solution (in acetonitrile)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (optional, for high-fat matrices)

  • Graphitized carbon black (GCB) (optional, for pigmented matrices)

  • 50 mL and 15 mL polypropylene centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Experimental Protocol

1. Sample Extraction

  • Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a known amount of this compound internal standard solution.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL polypropylene centrifuge tube containing the d-SPE sorbent. A common mixture for general produce is 900 mg MgSO₄ and 150 mg PSA. For more complex matrices, other sorbents like C18 or GCB may be included.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Take an aliquot of the supernatant, filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup sample 1. Weigh 10g of homogenized sample add_acn 2. Add 10 mL Acetonitrile and this compound IS sample->add_acn vortex1 3. Vortex for 1 min add_acn->vortex1 add_salts 4. Add QuEChERS extraction salts vortex1->add_salts shake 5. Shake for 1 min add_salts->shake centrifuge1 6. Centrifuge for 5 min shake->centrifuge1 transfer 7. Transfer supernatant to d-SPE tube (MgSO4 + PSA) centrifuge1->transfer vortex2 8. Vortex for 30 sec transfer->vortex2 centrifuge2 9. Centrifuge for 5 min vortex2->centrifuge2 filter 10. Filter supernatant centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis

Caption: QuEChERS Sample Preparation Workflow for Iprodione Analysis.

III. Instrumental Analysis: LC-MS/MS

Typical LC-MS/MS Parameters
  • LC System: High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1 - 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for Iprodione.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions

The selection of precursor and product ions is crucial for the selectivity and sensitivity of the method. These should be optimized for the specific instrument being used. Representative MRM transitions are:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
Iprodione330.0245.0288.0
This compound335.0250.0293.0

IV. Method Validation Data

The following tables summarize typical performance data for the analysis of Iprodione in various matrices using QuEChERS and LC-MS/MS. While the use of this compound is recommended for best accuracy, the following data from published studies on Iprodione analysis are representative of the expected method performance.

Table 1: Recovery and Precision of Iprodione in Various Matrices
MatrixFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Grapes1095.44.1
10089.511.6
Green Beans1098.28.5
5095.77.1
10099.16.3
Peas1097.59.2
5096.36.8
10098.85.5
Chili Peppers10101.310.1
5099.88.9
100100.57.6

Data compiled from representative studies. Actual performance may vary based on matrix and experimental conditions.

Table 2: Limits of Detection (LOD) and Quantification (LOQ)
MatrixLOD (µg/kg)LOQ (µg/kg)
Green Beans1.44.6
Peas1.44.6
Chili Peppers1.44.6
Grapes3.010.0

These values are indicative and should be experimentally determined for each matrix and instrument.

V. Conclusion

The combination of the QuEChERS sample preparation method with LC-MS/MS analysis provides a robust and reliable approach for the quantification of Iprodione residues in a variety of sample types. The incorporation of this compound as an internal standard is a critical step to ensure high-quality data by correcting for potential analytical variabilities. The protocols and performance data presented here serve as a comprehensive guide for researchers and scientists in the development and validation of analytical methods for Iprodione.

Application of Iprodione-d5 in Food Safety and Quality Control: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iprodione is a dicarboximide fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. Due to its potential persistence in the environment and on food commodities, regulatory bodies worldwide have established maximum residue limits (MRLs) to protect consumer health. Accurate and reliable analytical methods are crucial for monitoring iprodione residues in food to ensure compliance with these regulations. The use of a stable isotope-labeled internal standard, such as Iprodione-d5, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the behavior of the target analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thus leading to highly accurate and precise results.

This document provides detailed application notes and protocols for the use of this compound in the analysis of iprodione residues in food matrices, intended for researchers, scientists, and professionals in food safety and drug development.

Application Notes

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) methods for the quantification of iprodione residues. Its application is critical in complex food matrices where matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of results.

Key Applications:

  • Quantitative Analysis of Iprodione Residues: this compound is added to food samples at a known concentration prior to extraction and cleanup. By measuring the ratio of the native iprodione to the labeled this compound, precise quantification can be achieved, compensating for any losses during sample processing.

  • Method Validation: It is an essential tool for validating analytical methods for iprodione determination, helping to assess parameters such as recovery, matrix effects, and measurement uncertainty.

  • Support for Regulatory Compliance: The use of this compound provides the high level of accuracy and reliability required for methods used in official food control and for ensuring compliance with national and international MRLs.

  • Metabolism Studies: While the focus of this document is on residue analysis, stable isotope-labeled compounds like this compound can also be employed in studies to trace the metabolic fate of iprodione in plants and animals.

Experimental Protocols

A widely adopted and effective method for the extraction of pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Determination of Iprodione in Fruits and Vegetables using QuEChERS and LC-MS/MS with this compound Internal Standard

1. Scope: This protocol describes the quantitative analysis of iprodione in high-moisture fruit and vegetable samples.

2. Principle: The sample is homogenized and extracted with acetonitrile. An internal standard, this compound, is added at the beginning of the procedure to ensure accurate quantification. Partitioning is induced by the addition of salts, and the resulting acetonitrile layer is cleaned up using dispersive solid-phase extraction (d-SPE). The final extract is analyzed by LC-MS/MS.

3. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Sodium citrate dibasic sesquihydrate

  • Sodium citrate tribasic dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Iprodione analytical standard

  • This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)

4. Equipment:

  • High-speed homogenizer

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • LC-MS/MS system with an electrospray ionization (ESI) source

5. Procedure:

5.1. Sample Preparation and Extraction:

  • Homogenize a representative portion of the fruit or vegetable sample.
  • Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 10 ng/g).
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
  • Immediately cap and shake vigorously for 1 minute.
  • Centrifuge at ≥4000 rpm for 5 minutes.

5.2. Dispersive SPE Cleanup:

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for samples with moderate fat and pigment content).
  • Vortex for 30 seconds.
  • Centrifuge at high speed for 2 minutes.
  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

5.3. LC-MS/MS Analysis:

  • LC Conditions (Typical):
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
  • Gradient: A suitable gradient to separate iprodione from matrix components (e.g., start with 95% A, ramp to 98% B over 8 minutes, hold for 2 minutes, and re-equilibrate).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40 °C.
  • MS/MS Conditions (Typical):
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Multiple Reaction Monitoring (MRM) transitions:
  • Iprodione: Monitor at least two transitions (e.g., quantifier and qualifier).
  • This compound: Monitor the corresponding transitions.
  • Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

6. Quantification:

Create a calibration curve using matrix-matched standards fortified with the same concentration of this compound as the samples. Plot the ratio of the peak area of iprodione to the peak area of this compound against the concentration of iprodione. Calculate the concentration of iprodione in the samples from this calibration curve.

Data Presentation

The following table summarizes typical performance data for the analysis of iprodione in various food matrices using LC-MS/MS. While the use of an internal standard like this compound is best practice for accuracy, the presented data from literature demonstrates the achievable performance of the analytical method itself.

MatrixMethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
Green BeansLC-MS/MS0.00140.00585-110< 15[1][2]
PeasLC-MS/MS0.00140.00590-105< 10[1][2]
Chili PeppersLC-MS/MS0.00140.00588-112< 15[1][2]
GrapesLC-MS/MS-0.0189.5-95.44.1-11.6[3]
TomatoesGC/MS-< 0.164.6-124.6< 18[4]
OrangesGC/MS-< 0.164.6-124.6< 18[4]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the analysis of iprodione using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis cluster_quantification Quantification homogenization 1. Sample Homogenization (Fruit/Vegetable) weighing 2. Weigh 10g of Sample homogenization->weighing extraction 3. Add Acetonitrile & This compound (Internal Standard) weighing->extraction salting_out 4. Add QuEChERS Salts extraction->salting_out centrifugation1 5. Shake & Centrifuge salting_out->centrifugation1 supernatant_transfer 6. Transfer Acetonitrile Extract centrifugation1->supernatant_transfer dspe 7. Add d-SPE Sorbent (PSA, C18, MgSO4) supernatant_transfer->dspe centrifugation2 8. Vortex & Centrifuge dspe->centrifugation2 filtration 9. Filter Supernatant centrifugation2->filtration lcmsms 10. LC-MS/MS Analysis filtration->lcmsms data_processing 11. Data Processing (Peak Integration) lcmsms->data_processing calibration 12. Calibration Curve (Matrix-Matched with IS) data_processing->calibration result 13. Calculate Iprodione Concentration calibration->result

Caption: Experimental workflow for iprodione analysis using QuEChERS and LC-MS/MS with an internal standard.

Metabolic Pathway of Iprodione

The following diagram illustrates the microbial degradation pathway of iprodione in soil, which is relevant for understanding the potential metabolites that may need to be monitored in environmental and food samples.

metabolic_pathway Iprodione Iprodione Metabolite1 Metabolite I (3,5-dichlorophenyl-carboxamide) Iprodione->Metabolite1 Hydrolysis Isopropylamine Isopropylamine Iprodione->Isopropylamine Metabolite2 Metabolite II (3,5-dichlorophenylurea-acetate) Metabolite1->Metabolite2 DCA 3,5-dichloroaniline (3,5-DCA) Metabolite2->DCA Glycine Glycine Metabolite2->Glycine

References

Application Note: Quantitative Analysis of Iprodione and its Metabolites in Food Matrices using Iprodione-d5 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprodione is a dicarboximide fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1] Due to its potential persistence and the toxicity of its metabolites, regulatory bodies worldwide have established maximum residue limits (MRLs) for iprodione in food products. Accurate and sensitive analytical methods are therefore essential for monitoring iprodione and its degradation products to ensure food safety and compliance.

This application note provides a detailed protocol for the simultaneous quantification of iprodione and its major metabolites in complex food matrices. The method utilizes an isotope dilution assay with iprodione-d5 as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high selectivity and sensitivity. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variabilities in sample preparation and instrument response, leading to highly accurate and precise quantification.[2][3]

The primary metabolites of iprodione addressed in this protocol include:

  • N-(3,5-dichlorophenyl)-3-isopropyl-2,4-dioxyimidazolidine-1-carboxamide (Metabolite I)[4]

  • 3,5-dichlorophenyl-carboxamide (Metabolite II)[5]

  • 3,5-dichlorophenylurea-acetate (Metabolite III)[5]

  • 3,5-dichloroaniline (3,5-DCA)[5][6]

Experimental Protocols

Materials and Reagents
  • Standards: Iprodione (≥99% purity), this compound (isotopic purity ≥99%), and certified standards of all listed metabolites.[1]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%).

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, Primary Secondary Amine (PSA) sorbent, C18 sorbent.

  • Sample Matrices: This protocol is applicable to a variety of food matrices, such as fruits (e.g., grapes, strawberries) and vegetables (e.g., lettuce, tomatoes).

Standard Solution Preparation

Prepare individual stock solutions of iprodione and its metabolites in acetonitrile at a concentration of 1 mg/mL. A separate stock solution of this compound should also be prepared at 1 mg/mL. From these, create a mixed working standard solution containing all analytes and a separate working solution for the internal standard. These working solutions are used to prepare calibration standards and for spiking samples. Store all standard solutions at -20°C in amber vials.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for the extraction of pesticide residues from food matrices.[7]

  • Homogenization: Homogenize a representative portion of the food sample (e.g., 100 g) to a uniform consistency.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with the this compound internal standard solution to a final concentration of 50 ng/g.

    • Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.[8]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for iprodione, its metabolites, and this compound must be determined by infusing individual standard solutions.

Data Presentation

The following tables summarize the representative quantitative data for the analysis of iprodione and its metabolites. These values are indicative and may vary depending on the specific matrix and instrumentation.

Table 1: MRM Transitions and MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Iprodione330.0245.0288.015
This compound335.0250.0293.015
Metabolite I330.2245.0162.020
Metabolite II245.0162.0188.025
Metabolite III263.0162.0219.018
3,5-DCA162.0127.099.030

Table 2: Method Performance in Spiked Tomato Matrix

CompoundSpiking Level (ng/g)Recovery (%)RSD (%)LOQ (ng/g)
Iprodione1098.54.21.0
50101.23.5
10099.82.8
Metabolite I1095.35.12.0
5097.64.0
10098.13.2
Metabolite II1092.16.52.0
5094.55.3
10096.04.1
Metabolite III1089.77.25.0
5091.36.1
10093.45.5
3,5-DCA1085.48.15.0
5088.27.0
10090.56.3

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample reception to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts + this compound) Sample->Extraction dSPE Dispersive SPE Cleanup (PSA + C18 + MgSO4) Extraction->dSPE Filtration Filtration (0.22 µm) dSPE->Filtration LC_MS LC-MS/MS Analysis (C18 Column, ESI+) Filtration->LC_MS Quantification Quantification (Isotope Dilution) LC_MS->Quantification Reporting Final Report Quantification->Reporting Iprodione Iprodione Metabolite_I Metabolite I (N-(3,5-dichlorophenyl)-3-isopropyl- 2,4-dioxyimidazolidine-1-carboxamide) Iprodione->Metabolite_I Hydrolysis Metabolite_II Metabolite II (3,5-dichlorophenyl-carboxamide) Iprodione->Metabolite_II Side-chain cleavage Metabolite_III Metabolite III ((3,5-dichlorophenylurea) acetic acid) Metabolite_I->Metabolite_III Ring Cleavage DCA 3,5-Dichloroaniline (3,5-DCA) Metabolite_II->DCA Hydrolysis Metabolite_III->DCA Decarboxylation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression of Iprodione-d5 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering signal suppression of Iprodione-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem for this compound analysis?

Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting components from the sample matrix.[1] This phenomenon can lead to inaccurate and unreliable quantification, decreased sensitivity, and poor reproducibility in your LC-MS results.[1][2] In essence, even if this compound is present in the sample, its signal can be partially or completely masked by interfering compounds, leading to underestimation of its concentration.

Q2: What are the common causes of signal suppression for this compound?

Signal suppression for this compound can stem from several sources, primarily categorized as:

  • Matrix Effects: This is the most common cause, where other components in the sample matrix (e.g., salts, lipids, proteins) co-elute with this compound and compete for ionization in the MS source.[1] The complexity of the sample matrix, such as in cannabis or food analysis, often leads to significant ion suppression.[3][4]

  • Ion Source Issues: An unoptimized or contaminated ion source can lead to inefficient ionization and signal loss.[5] Parameters like spray voltage, gas flow rates, and temperature play a crucial role in ionization efficiency.[6][7]

  • Chromatographic Problems: Poor chromatographic separation can result in co-elution of matrix components with this compound, leading to suppression. Issues like poor peak shape or retention time shifts can also be indicative of underlying problems.[5]

  • Sample Preparation: Inadequate sample cleanup can leave behind interfering substances that cause matrix effects.[2][8] While methods like QuEChERS are common for pesticide analysis, they may not always be sufficient to remove all interfering matrix components.[9][10]

Troubleshooting Guides

This section provides systematic approaches to identify and resolve signal suppression of this compound.

Guide 1: Diagnosing the Source of Signal Suppression

The first step in troubleshooting is to determine the cause of the signal suppression. A systematic workflow can help pinpoint the issue.

A Observe this compound Signal Suppression B Perform Post-Column Infusion Experiment A->B C Analyze Results B->C D Suppression at Analyte Retention Time? C->D E Matrix Effect is Likely D->E Yes F No Suppression at Analyte Retention Time D->F No G Investigate Ion Source & Chromatography F->G H Check for Contamination & Optimize Source Parameters G->H I Evaluate Chromatographic Peak Shape & Retention G->I

Caption: Troubleshooting workflow for diagnosing this compound signal suppression.

Experimental Protocol: Post-Column Infusion

This experiment helps to identify regions in the chromatogram where matrix components are causing ion suppression.[2][11]

Objective: To determine if co-eluting matrix components are suppressing the this compound signal.

Materials:

  • LC-MS system

  • Standard solution of this compound

  • Syringe pump

  • T-connector

  • Blank matrix extract (a sample extract prepared without the analyte)

  • Mobile phase

Methodology:

  • Set up the LC-MS system with the analytical column used for your this compound analysis.

  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.

  • Use a syringe pump to continuously infuse the this compound standard solution into the mobile phase flow after the analytical column, using a T-connector.

  • Monitor the signal of this compound in the mass spectrometer. You should observe a stable baseline signal.

  • Inject a blank matrix extract onto the LC column.

  • Observe the this compound signal trace. A dip in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[12]

Interpretation of Results:

  • Signal Dip at this compound Retention Time: This strongly suggests that matrix effects are the primary cause of signal suppression.

  • No Significant Signal Dip: If the baseline remains stable, the issue may lie with the ion source, chromatographic conditions, or the sample preparation process itself, rather than co-eluting matrix components.

Guide 2: Mitigating Matrix Effects

If matrix effects are identified as the cause, several strategies can be employed to minimize their impact.

cluster_0 Mitigation Strategies for Matrix Effects A Improve Sample Preparation B Optimize Chromatography A_sub Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Protein Precipitation A->A_sub C Modify LC-MS Method B_sub Change Gradient Profile Use a Different Column Adjust Flow Rate B->B_sub D Use a Stable Isotope-Labeled Internal Standard C_sub Dilute the Sample Change Ionization Mode (if possible) Optimize Ion Source Parameters C->C_sub D_sub This compound is already an internal standard. Ensure it co-elutes with the analyte. D->D_sub

Caption: Strategies to mitigate matrix effects for this compound analysis.

Experimental Protocols:

  • Improved Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges that selectively retain Iprodione while allowing interfering matrix components to pass through. The choice of sorbent material is critical.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively partition this compound away from interfering compounds.[8]

    • Protein Precipitation: While a simpler method, it may be less effective at removing all interfering components compared to SPE or LLE.[2]

  • Chromatographic Optimization:

    • Gradient Modification: Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.

    • Column Selection: Consider using a column with a different stationary phase chemistry to alter selectivity. Metal-free columns can also be beneficial in reducing interactions that may cause suppression.[13]

    • Flow Rate Reduction: Lowering the flow rate can sometimes reduce matrix effects.[2][14]

  • Method Modification:

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.[2][11] However, this may compromise the limit of detection.

    • Ionization Mode: While likely already optimized, switching between ESI and APCI (if your instrument allows) can be explored, as APCI is sometimes less prone to ion suppression.[2][8]

Guide 3: Optimizing Ion Source Parameters

For optimal sensitivity, the ion source parameters must be tuned for this compound.

Experimental Protocol: Ion Source Optimization

Objective: To determine the optimal ion source settings for maximizing the this compound signal.

Materials:

  • LC-MS system

  • This compound standard solution

Methodology:

  • Infuse a standard solution of this compound directly into the mass spectrometer.

  • Systematically vary the following parameters, one at a time, while monitoring the signal intensity of this compound:

    • Spray Voltage (Capillary Voltage): Adjust in small increments to find the voltage that yields the highest stable signal.[6][15]

    • Nebulizer Gas Pressure: Optimize to ensure efficient nebulization.[16]

    • Drying Gas Flow Rate and Temperature: These parameters affect desolvation. Adjust for maximum signal without causing thermal degradation of this compound.[6][16]

    • Fragmentor/Collision Energy (for MS/MS): If using tandem mass spectrometry, optimize the collision energy to achieve the most intense and stable product ions.[17]

Data Presentation: Example of Ion Source Optimization Data

ParameterSetting 1Signal IntensitySetting 2Signal IntensitySetting 3Signal Intensity
Spray Voltage (V)30001.2e535001.8e540001.5e5
Nebulizer Gas (psi)301.5e5402.1e5501.9e5
Drying Gas Temp (°C)2501.7e53002.5e53502.2e5
Drying Gas Flow (L/min)82.0e5102.8e5122.6e5

Note: These are example values and optimal settings will vary by instrument.

By following these troubleshooting guides and experimental protocols, researchers can systematically identify and address the root causes of this compound signal suppression, leading to more accurate and reliable LC-MS results.

References

Optimizing LC-MS/MS for Iprodione-d5 Detection: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Iprodione-d5. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to streamline your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in LC-MS/MS analysis?

A1: this compound is a deuterated form of Iprodione, a dicarboximide fungicide. In LC-MS/MS analysis, this compound serves as an ideal internal standard (IS). Since it is structurally and chemically almost identical to Iprodione, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects, which can cause signal suppression or enhancement.

Q2: What are the typical MRM transitions for Iprodione and this compound?

A2: Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mode of data acquisition in tandem mass spectrometry. For Iprodione, common MRM transitions include the precursor ion [M+H]+ at m/z 330.0, with product ions at m/z 244.7 and 288.0. For the deuterated internal standard, this compound, the precursor ion is [M+H]+ at m/z 335.0. While specific product ions can vary slightly based on the instrument and source conditions, a common transition is to m/z 249.7. It is always recommended to optimize these transitions on your specific instrument.

Q3: How can I optimize the collision energy (CE) and declustering potential (DP) for this compound?

A3: Collision energy (CE) and declustering potential (DP) are critical parameters for achieving optimal sensitivity. A common approach is to infuse a standard solution of this compound directly into the mass spectrometer and perform a parameter ramp. By systematically varying the CE and DP and monitoring the signal intensity of the desired product ion, you can identify the optimal values that yield the highest signal. Automated optimization software provided by most instrument manufacturers can streamline this process.

Q4: What are the common challenges when analyzing this compound in complex matrices?

A4: The most significant challenge is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. Other challenges include poor peak shape, retention time shifts, and background contamination. Utilizing a robust sample preparation method, like QuEChERS, and an internal standard like this compound are crucial for mitigating these issues.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal for this compound Incorrect MRM transitions or instrument parameters.Verify the precursor and product ion m/z values. Re-optimize collision energy and declustering potential by infusing a fresh standard.
Contamination of the ion source or mass spectrometer.Clean the ion source, transfer optics, and quadrupoles according to the manufacturer's recommendations.
Issues with the LC system (e.g., no flow, leak).Check the LC pump for proper operation, ensure solvent lines are primed, and inspect for any leaks in the system.
Degraded or improperly prepared this compound standard.Prepare a fresh stock solution and working standards of this compound.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase composition or pH.Ensure the mobile phase is properly prepared and degassed. The pH should be compatible with the analyte and column chemistry.
Sample solvent is too strong compared to the initial mobile phase.Dilute the sample in a solvent that is weaker than or matches the initial mobile phase composition.
Inconsistent Retention Times Fluctuations in LC pump flow rate.Service the LC pump to ensure a stable and accurate flow rate.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing if using a gradient.
Column temperature variations.Use a column oven to maintain a stable temperature.
High Background Noise Contaminated mobile phase, solvents, or reagents.Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases.
Carryover from previous injections.Implement a robust needle wash protocol and inject blank samples between analytical runs.
Contaminated LC system or mass spectrometer.Clean the entire flow path, from the autosampler to the mass spectrometer.
Significant Matrix Effects (Ion Suppression or Enhancement) Insufficient sample cleanup.Optimize the sample preparation method (e.g., QuEChERS with d-SPE cleanup) to remove interfering matrix components.
Co-elution of matrix components with the analyte.Adjust the LC gradient to improve the separation of this compound from interfering compounds.
Inappropriate ionization source settings.Optimize source parameters such as temperature, gas flows, and spray voltage to minimize matrix effects.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from various food matrices.

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate volume of the this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting parameters that should be optimized for your specific instrument and application.

Liquid Chromatography (LC) Parameters

Parameter Condition 1 Condition 2
Column C18, 2.1 x 100 mm, 1.8 µmC8, 2.1 x 50 mm, 2.6 µm
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium FormateWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidMethanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min0.4 mL/min
Injection Volume 5 µL10 µL
Column Temp. 40 °C35 °C
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B0-0.5 min: 10% B; 0.5-5 min: 10-90% B; 5-6 min: 90% B; 6.1-8 min: 10% B

Mass Spectrometry (MS) Parameters

Parameter Iprodione This compound
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Precursor Ion (m/z) 330.0335.0
Product Ion 1 (m/z) 244.7249.7
Collision Energy (CE) 1 (eV) 15 - 2515 - 25
Product Ion 2 (m/z) 288.0-
Collision Energy (CE) 2 (eV) 10 - 20-
Declustering Potential (DP) (V) 50 - 8050 - 80
Source Temperature (°C) 450 - 550450 - 550
IonSpray Voltage (V) 4500 - 55004500 - 5500

Note: The optimal CE and DP values are instrument-dependent and should be determined empirically.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample extraction QuEChERS Extraction (Acetonitrile + Salts + this compound) sample->extraction cleanup d-SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup final_extract Filtered Final Extract cleanup->final_extract lc_separation LC Separation (C18 Column, Gradient Elution) final_extract->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio of Iprodione/Iprodione-d5) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the analysis of Iprodione using this compound as an internal standard.

troubleshooting_workflow cluster_lc LC System Checks cluster_ms MS System Checks cluster_sample Sample/Standard Checks start Problem Encountered (e.g., No/Low Signal, Poor Peak Shape) check_lc check_lc start->check_lc Chromatography Issue? check_ms check_ms start->check_ms MS Issue? check_sample check_sample start->check_sample Sample/Standard Issue? check_pressure Check System Pressure (Normal?) check_flow Verify Flow Rate and Mobile Phase check_pressure->check_flow Yes check_column Inspect Column and Connections check_pressure->check_column No resolve resolve check_column->resolve Resolve Leak/ Blockage check_tuning Check Instrument Tuning and Calibration check_source Inspect and Clean Ion Source check_tuning->check_source check_parameters Verify MRM Parameters (m/z, CE, DP) check_source->check_parameters resolve_ms resolve_ms check_parameters->resolve_ms Re-optimize Parameters check_standard Prepare Fresh Standards check_prep Review Sample Preparation Procedure check_standard->check_prep resolve_sample resolve_sample check_prep->resolve_sample Re-extract Sample

Caption: A logical troubleshooting workflow for common LC-MS/MS issues.

How to address Iprodione-d5 peak tailing in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions regarding peak tailing for Iprodione-d5 in chromatography.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak tailing and how is it measured?

A: Peak tailing is a common peak shape distortion where the latter half of a peak is broader than the front half, deviating from the ideal symmetrical Gaussian shape.[1][2] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[3][4]

Peak tailing is quantified using two primary metrics:

  • Asymmetry Factor (As): Measured at 10% of the peak height. An As value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1 indicates tailing.[5]

    • Formula: As = B / A, where 'B' is the width of the back half of the peak and 'A' is the width of the front half.[6]

  • Tailing Factor (Tf): Also known as the USP tailing factor, measured at 5% of the peak height.

    • Formula: Tf = W / (2 * F), where 'W' is the total peak width at 5% height and 'F' is the distance from the leading edge to the peak maximum.[7]

Generally, an Asymmetry Factor below 1.5 is considered acceptable for many applications, while values above 2.0 indicate a significant problem that requires investigation.[5]

Q2: What are the primary chemical causes of peak tailing for this compound?

A: The most common cause of peak tailing for polar analytes like this compound in reversed-phase chromatography is secondary interactions with the stationary phase.[8] this compound contains polar functional groups that can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based columns.[9][10]

This leads to more than one retention mechanism:

  • Primary Retention: The desired hydrophobic interaction with the C18 stationary phase.

  • Secondary Retention: A stronger, undesirable interaction (hydrogen bonding or ion-exchange) with the acidic silanol groups.[4][10]

This secondary interaction holds some analyte molecules longer than others, causing them to elute slowly and create a "tail" on the peak. This effect is more pronounced on older, Type A silica columns or columns that are not "end-capped."[10][11]

Q3: How does mobile phase pH influence the peak shape of this compound?

A: Mobile phase pH is a critical parameter that can significantly impact retention time, selectivity, and peak shape.[12][13] The pH affects the ionization state of both the analyte and the stationary phase's residual silanol groups.

  • Silanol Groups: At a mid-range pH, silanol groups (pKa ~3.5-4.5) can become deprotonated (negatively charged), which strongly attracts basic or polar analytes, causing severe tailing.[9][14] By lowering the mobile phase pH to below 3, the silanol groups are fully protonated (neutral), minimizing these secondary interactions.[9][15][16]

  • Analyte: If the mobile phase pH is too close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms simultaneously, which can lead to split or tailing peaks.[17] It is best to work at a pH that is at least 1-2 units away from the analyte's pKa to ensure it is in a single ionic form.[17]

Q4: What is "end-capping" and why is it important for analyzing polar compounds?

A: End-capping is a chemical process used during column manufacturing to reduce the activity of residual silanol groups.[9] After the primary stationary phase (like C18) is bonded to the silica support, many free silanol groups remain due to steric hindrance. End-capping treats the silica with a small, reactive silane (like trimethylsilyl) to block, or "cap," many of these remaining silanols.[15]

This process deactivates the silica surface, making it less polar and significantly reducing the sites available for unwanted secondary interactions with polar analytes like this compound.[1][18] Using a high-quality, fully end-capped column is one of the most effective ways to prevent this type of peak tailing from the start.[3]

Troubleshooting Guide: A Step-by-Step Approach

This guide provides a logical workflow for diagnosing and resolving this compound peak tailing.

Step 1: Quantify the Problem and Diagnose the Scope
  • Calculate Peak Asymmetry: Using your chromatography data system, measure the Asymmetry Factor (As) or Tailing Factor (Tf) for your this compound peak. This provides a quantitative benchmark to track improvement.

  • Assess the Scope:

    • Only this compound (or a few polar peaks) is tailing: The issue is likely chemical in nature (e.g., secondary interactions). Proceed to Step 2 .

    • All peaks in the chromatogram are tailing: The issue is likely systemic or physical (e.g., column void, blocked frit, extra-column volume). Proceed to Step 3 .[19][20]

Step 2: Chemical and Method-Based Troubleshooting

If only the this compound peak is tailing, adjust the mobile phase chemistry to suppress secondary interactions.

Parameter AdjustmentRecommended ActionExpected Effect on Peak ShapeNotes
Mobile Phase pH Lower the pH of the aqueous portion of the mobile phase to pH 2.5 - 3.0 using an additive like 0.1% Formic Acid.Significant reduction in tailing.This protonates residual silanol groups, minimizing their interaction with the analyte.[9][15] Ensure your column is stable at low pH.
Buffer Strength If using a buffer (e.g., phosphate), increase its concentration to 25-50 mM .Moderate reduction in tailing.Higher ionic strength can help mask the active silanol sites.[3][15] Not recommended for LC-MS due to ion suppression.[15]
Competing Base Add a small amount of a competing base like Triethylamine (TEA) at 0.1% - 0.5% .Can be effective but is often a last resort.TEA preferentially interacts with the active silanol sites, preventing the analyte from doing so.[11][15] This is less necessary with modern, high-purity columns.
Sample Overload Dilute the sample by a factor of 10 and re-inject.If tailing improves, the column was overloaded.Mass overload saturates the stationary phase, causing peak distortion.[8][21] Reduce sample concentration or injection volume.[3]
Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or the same strength as the mobile phase.Improves peak shape by preventing premature band broadening.Injecting in a much stronger solvent (e.g., 100% Acetonitrile) causes the sample band to spread incorrectly at the column head.[4][8]
Step 3: Column and System Troubleshooting

If all peaks are tailing or chemical adjustments are ineffective, investigate the column and HPLC system.

  • Check for Dead Volume: Ensure all fittings and tubing are secure and appropriate. Use short, narrow-bore (0.005" ID) tubing between the column and detector to minimize extra-column band broadening.[3][18]

  • Inspect for Blockages: A sudden increase in backpressure along with peak tailing may indicate a blocked inlet frit.[20] Try backflushing the column (disconnect from the detector first) to dislodge particulates.[20]

  • Perform a Column Wash: Column contamination from sample matrix components can create active sites that cause tailing. A thorough wash can restore performance. See the detailed protocol below.

  • Replace Consumables: If the problem persists, replace the guard column and, if necessary, the analytical column. Column performance naturally degrades over time.[3][19] A void at the column inlet is a common cause of tailing in older columns.[4][21]

Experimental Protocols

Protocol: Reversed-Phase C18 Column Washing and Regeneration

This procedure is designed to remove strongly retained contaminants from a C18 column that may be causing peak shape distortion and high backpressure.

Materials:

  • HPLC-grade Water

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Hexane (Optional, for very non-polar contaminants)

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.

  • Reverse the Column: Connect the column in the reverse flow direction. This is more effective at flushing particulates from the inlet frit.[22]

  • Initial Buffer Wash: If your mobile phase contained buffers or salts, flush the column with at least 10-15 column volumes of HPLC-grade water (mixed with 5-10% organic solvent to prevent phase collapse) at a low flow rate (e.g., 0.5 mL/min).[23]

  • Strong Solvent Wash Series: Sequentially flush the column with 10-15 column volumes of each of the following solvents. A typical sequence for removing a broad range of contaminants is:

    • Methanol

    • Acetonitrile

    • Isopropanol (an excellent solvent for removing lipids and strongly retained hydrophobic compounds)

  • (Optional) Non-Polar Contaminant Flush: If you suspect highly non-polar, organic-soluble contaminants, perform an additional flush:

    • Flush with 10 volumes of Isopropanol.

    • Flush with 10 volumes of Hexane.

    • CRITICAL: Flush again with 10 volumes of Isopropanol to ensure miscibility before returning to aqueous solvents.

  • Re-equilibration:

    • Return the column to the normal flow direction.

    • Flush with your initial mobile phase composition for at least 20-30 column volumes, or until the baseline is stable.

  • Performance Check: Inject a standard to evaluate if peak shape, retention time, and backpressure have been restored.

Visualizations

TroubleshootingWorkflow A Peak Tailing Observed (As > 1.5) B Do ALL peaks tail? A->B C NO: Chemical Issue Likely B->C No D YES: System/Physical Issue Likely B->D Yes E Adjust Mobile Phase - Lower pH to < 3 (e.g., 0.1% Formic Acid) - Increase buffer strength - Check sample solvent/concentration C->E F Check System & Hardware - Check for dead volume (fittings, tubing) - Backflush column (check for blockage) - Perform full column wash D->F G Problem Solved? E->G H Problem Solved? F->H I Continue Analysis G->I Yes J Replace Guard Column and/or Analytical Column G->J No H->I Yes H->J No

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.

SilanolInteraction cluster_0 Silica Stationary Phase Silanol Residual Silanol Group (Si-OH) C18 Primary C18 Chain (Hydrophobic Retention) Analyte This compound Molecule (Contains Polar Groups) Analyte->Silanol  Secondary Interaction (Causes Tailing) Analyte->C18  Primary Interaction (Desirable)

Caption: Mechanism of secondary silanol interaction causing peak tailing.

References

Technical Support Center: Iprodione-d5 Analysis in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Iprodione-d5 using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1][2] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[2] Even though this compound is a deuterated internal standard used to compensate for such effects, significant or differential ion suppression between Iprodione and this compound can still lead to erroneous results.

Q2: How can I detect and quantify ion suppression for this compound in my samples?

A2: A common method to assess ion suppression is to compare the signal response of this compound in a pure solvent standard to its response in a sample matrix where no analyte is present (a post-extraction spiked sample). A lower signal in the matrix indicates ion suppression.[2] The matrix effect (ME) can be calculated as a percentage, where a negative value indicates suppression and a positive value indicates enhancement. Values between -20% and 20% are often considered low or soft matrix effects, while values outside ±50% are considered strong.

Q3: What are the primary causes of ion suppression for this compound?

A3: Ion suppression for this compound is primarily caused by endogenous components from the sample matrix that co-elute from the liquid chromatography (LC) system and compete with this compound for ionization in the ESI source.[1] These interfering components can include salts, sugars, lipids, pigments (like chlorophyll), and other organic molecules present in complex samples such as fruits, vegetables, and biological fluids.[1]

Q4: How does the choice of sample preparation method impact ion suppression for this compound?

A4: The sample preparation method significantly influences the extent of ion suppression by removing interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis, including Iprodione, in food matrices.[3][4] The choice of sorbents in the dispersive solid-phase extraction (d-SPE) cleanup step of QuEChERS is critical for removing specific matrix components and minimizing ion suppression. Different sorbent combinations are used for different types of matrices (e.g., those with high fat or pigment content).

Q5: Can the mobile phase composition be optimized to reduce ion suppression for this compound?

A5: Yes, optimizing the mobile phase can help mitigate ion suppression. The use of organic modifiers like methanol or acetonitrile and additives such as formic acid or ammonium formate can influence the ionization efficiency of this compound.[5][6] Adjusting the gradient elution program can also help to chromatographically separate this compound from interfering matrix components.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Low or no signal for this compound
Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Improve Sample Cleanup: Re-evaluate your QuEChERS d-SPE cleanup step. For matrices with high pigment content (e.g., spinach), consider using graphitized carbon black (GCB). For fatty matrices, C18 may be beneficial. 2. Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby lessening ion suppression. A 10-fold dilution can significantly reduce matrix effects. 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the matrix components that are causing suppression.
Incorrect MS/MS Parameters 1. Verify MRM Transitions: Ensure you are using the correct precursor and product ions for this compound. 2. Optimize Collision Energy and Other Parameters: Infuse a standard solution of this compound to optimize the collision energy (CE), declustering potential (DP), and other source parameters for maximum signal intensity.
Instrument Contamination 1. Clean the Ion Source: Contamination of the ESI source can lead to poor ionization and signal loss. Follow the manufacturer's instructions for cleaning the ion source components. 2. Check for Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If observed, develop a more rigorous wash method for the autosampler.
Problem 2: Poor reproducibility of this compound signal
Possible Cause Troubleshooting Step
Variable Matrix Effects 1. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is representative of your samples to compensate for consistent matrix effects. 2. Ensure Co-elution of Iprodione and this compound: Verify that the chromatographic peaks for Iprodione and this compound are perfectly co-eluting. Even a slight shift in retention time can lead to differential ion suppression and variability in the area ratio.
Inconsistent Sample Preparation 1. Standardize the QuEChERS Procedure: Ensure that every step of the sample preparation, from weighing to shaking and centrifugation times, is performed consistently for all samples and standards.
LC System Instability 1. Check for Leaks: Inspect the LC system for any leaks that could cause fluctuations in flow rate and retention times. 2. Ensure Mobile Phase Consistency: Prepare fresh mobile phase regularly and ensure it is properly degassed to prevent pump issues.

Quantitative Data Summary

The following tables summarize quantitative data related to the analysis of Iprodione and the impact of matrix effects.

Table 1: Matrix Effect of Iprodione in Different Food Matrices using Two Different QuEChERS Methods

MatrixMethodMatrix Effect (%)Reference
LettuceMethod No. 2-88.8 to -13.9[3]
LettuceMethod No. 22-92.1 to 101.1[3]
Chili PepperMethod No. 2-88.8 to -13.9[3]
Chili PepperMethod No. 22-92.1 to 101.1[3]
Welsh OnionMethod No. 2-88.8 to -13.9[3]
Welsh OnionMethod No. 22-92.1 to 101.1[3]
MandarinMethod No. 2-88.8 to -13.9[3]
MandarinMethod No. 22-92.1 to 101.1[3]
Tomato-Ion Suppression
Capsicum-Ion Suppression
Cumin-Ion Suppression
Brinjal-Slight Ion Enhancement

Note: Method No. 2 and Method No. 22 are different multi-residue pesticide test methods evaluated in the referenced study. The range of matrix effects reflects the variability observed for different pesticides, including iprodione.

Table 2: Recovery Rates of Iprodione in Different Food Matrices using Two Different QuEChERS Methods

MatrixMethodRecovery Rate (%)Reference
LettuceMethod No. 274 - 110[3]
LettuceMethod No. 2295 - 106[3]
Chili PepperMethod No. 274 - 110[3]
Chili PepperMethod No. 2295 - 106[3]
Welsh OnionMethod No. 274 - 110[3]
Welsh OnionMethod No. 2295 - 106[3]
MandarinMethod No. 2Did not meet validation criteria[7]
MandarinMethod No. 2295 - 106[3]

Experimental Protocols

QuEChERS Sample Preparation Protocol (Modified EN 15662)

This protocol is a general guideline for the extraction of Iprodione from fruit and vegetable matrices.

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the this compound internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a d-SPE tube containing the appropriate sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and for pigmented samples, 150 mg GCB).

    • Shake for 30 seconds.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Final Extract:

    • Take the supernatant for LC-MS/MS analysis, which may be diluted further.

LC-MS/MS Parameters for Iprodione and this compound Analysis

The following are typical starting parameters that should be optimized for your specific instrument and application.

Table 3: Recommended LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate
Gradient Start with a high aqueous percentage and ramp up the organic phase to elute Iprodione. A typical gradient might go from 10% B to 95% B over 10 minutes.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Table 4: Example MRM Transitions for Iprodione and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Iprodione330.0244.916
Iprodione330.0188.0-
This compound335.0249.916
This compound335.0193.0-

Collision energies are instrument-dependent and require optimization.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis LC-MS/MS Analysis Homogenization 1. Homogenize Sample Extraction 2. Acetonitrile Extraction with Salts Homogenization->Extraction 10g sample dSPE 3. Dispersive SPE Cleanup Extraction->dSPE Supernatant Final_Extract 4. Final Extract dSPE->Final_Extract Cleaned Extract Injection 5. Inject into LC-MS/MS Final_Extract->Injection Dilution (optional) Separation 6. Chromatographic Separation Injection->Separation Detection 7. ESI-MS/MS Detection (MRM) Separation->Detection Data_Processing 8. Data Processing & Quantification Detection->Data_Processing

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Low or Inconsistent This compound Signal Check_Suppression Evaluate Ion Suppression (Post-Spike vs. Solvent) Start->Check_Suppression Suppression_High High Suppression Detected Check_Suppression->Suppression_High Yes Check_MS_Params Verify MS/MS Parameters (MRMs, CE, etc.) Check_Suppression->Check_MS_Params No Improve_Cleanup Improve Sample Cleanup (d-SPE sorbents) Suppression_High->Improve_Cleanup Dilute_Sample Dilute Sample Extract Suppression_High->Dilute_Sample Optimize_LC Optimize LC Gradient Suppression_High->Optimize_LC Resolved Problem Resolved Improve_Cleanup->Resolved Dilute_Sample->Resolved Optimize_LC->Resolved Optimize_MS Optimize MS Parameters (Infuse Standard) Check_MS_Params->Optimize_MS Incorrect Check_System Check for System Issues (Contamination, Leaks) Check_MS_Params->Check_System Correct Optimize_MS->Resolved Clean_Source Clean Ion Source Check_System->Clean_Source Contamination System_Maintenance Perform System Maintenance Check_System->System_Maintenance Leaks/Other Clean_Source->Resolved System_Maintenance->Resolved

Caption: Troubleshooting logic for this compound analysis.

References

Dealing with co-eluting interferences with Iprodione-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting interferences during the analysis of Iprodione-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analytical experiments?

This compound is a deuterated form of Iprodione, a dicarboximide fungicide. In analytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), this compound serves as an internal standard (IS). Because it is chemically almost identical to Iprodione, it behaves similarly during sample preparation and analysis. However, its slightly higher mass allows it to be distinguished from the non-labeled Iprodione by a mass spectrometer. This helps to correct for variations in sample extraction, injection volume, and matrix effects, leading to more accurate and precise quantification of Iprodione residues.

Q2: What are co-eluting interferences and how do they affect the analysis of this compound?

Co-eluting interferences are compounds in a sample that exit the chromatography column at the same time as the analyte of interest (in this case, Iprodione and this compound).[1] These interferences can be other pesticides, matrix components (such as pigments, lipids, or sugars from the sample), or metabolites.[2]

Co-eluting interferences can negatively impact the analysis in several ways:

  • Ion Suppression or Enhancement: In LC-MS/MS, co-eluting compounds can affect the ionization efficiency of Iprodione and this compound in the mass spectrometer's ion source, leading to a decrease (suppression) or increase (enhancement) in the signal. This phenomenon is a significant component of "matrix effects."[2][3]

  • Isobaric Interference: An interfering compound may have the same nominal mass as Iprodione or this compound, leading to a false positive signal.

  • Inaccurate Integration: If the interfering peak is not chromatographically resolved from the this compound peak, it can lead to inaccurate peak integration and, consequently, incorrect quantification.

Q3: What are common matrix effects observed with this compound analysis?

Matrix effects are a common challenge in the analysis of pesticide residues in complex samples like fruits, vegetables, and cereals.[2] For Iprodione, matrix-induced signal enhancement has been observed in GC analysis, leading to an overestimation of the analyte concentration when using solvent-based calibration. In LC-MS/MS, ion suppression is a more common issue, where co-eluting matrix components reduce the ionization efficiency of Iprodione and its internal standard.[3] The extent of these effects can vary depending on the matrix type and the sample preparation method used.[2]

Q4: Can using a deuterated internal standard like this compound completely eliminate issues with co-eluting interferences?

While deuterated internal standards are a powerful tool to compensate for matrix effects and other variations, they may not completely eliminate all issues related to co-eluting interferences.[4] Here's why:

  • Differential Matrix Effects: Even though the analyte and its deuterated internal standard have very similar chemical properties, they may not experience the exact same degree of ion suppression or enhancement, especially if they are not perfectly co-eluting.[4]

  • Isobaric Interferences: A deuterated internal standard cannot correct for an isobaric interference that has the same mass as the target analyte but a different mass from the internal standard.

  • Overloading the Detector: High concentrations of co-eluting matrix components can still suppress the signal of both the analyte and the internal standard to a point where detection is compromised.

Therefore, while this compound is crucial for improving data quality, it is most effective when combined with optimized sample preparation and chromatographic separation.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Splitting for this compound

Symptoms:

  • The this compound peak is broad, tailing, fronting, or split.

  • Poor reproducibility of peak shape.

Possible Causes and Solutions:

CauseSolution
Column Overload Dilute the sample extract to reduce the concentration of both the analyte and matrix components being injected.
Injector Issues (GC) Ensure the GC inlet liner is clean and appropriate for the analysis. Glass wool in the liner can trap non-volatile matrix components.[5]
Column Contamination Backflush the column if the system is configured for it. Alternatively, bake out the column at a high temperature (within the column's limits) to remove contaminants.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is compatible with the mobile phase (for LC) or is volatile enough for GC analysis. For reverse-phase LC, injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[6]
Co-eluting Interference Modify the chromatographic method to improve separation (see Issue 3).
Issue 2: High Variability or Poor Recovery of this compound Signal

Symptoms:

  • The peak area of this compound is inconsistent across a batch of samples.

  • The calculated recovery of this compound is unexpectedly low or high.

Possible Causes and Solutions:

CauseSolution
Inconsistent Sample Preparation Ensure the QuEChERS or other sample preparation steps are performed consistently for all samples, including the addition of salts and sorbents.[7][8]
Matrix Effects (Ion Suppression/Enhancement) Review the sample cleanup procedure. For matrices with high pigment content like spinach, a cleanup step with graphitized carbon black (GCB) may be necessary. For fatty matrices, C18 sorbent can be used.[9]
Degradation of this compound Iprodione can be susceptible to degradation. Ensure that the pH of the sample extract is controlled, especially if using buffered QuEChERS methods.[10] Store extracts at low temperatures and analyze them promptly.
Inaccurate Internal Standard Spiking Verify the concentration of the this compound spiking solution and ensure it is being added accurately and consistently to every sample.
Issue 3: Suspected Co-elution with an Interfering Compound

Symptoms:

  • The Iprodione or this compound peak shows a shoulder or is asymmetrical.[1]

  • The ion ratio between the quantifier and qualifier transitions for Iprodione or this compound is inconsistent.

  • The baseline around the this compound peak is noisy or elevated.

Troubleshooting Workflow:

CoElution_Troubleshooting start Start: Suspected Co-elution with this compound check_chromatography Review Chromatogram - Asymmetrical peak? - Shoulder on peak? - Inconsistent ion ratios? start->check_chromatography modify_chromatography Modify Chromatographic Method check_chromatography->modify_chromatography Yes optimize_ms Optimize MS/MS Detection check_chromatography->optimize_ms Yes improve_cleanup Improve Sample Cleanup check_chromatography->improve_cleanup Yes change_gradient Adjust Gradient Slope (LC) or Temperature Ramp (GC) modify_chromatography->change_gradient change_column Try a Different Column Chemistry (e.g., Phenyl-Hexyl instead of C18) modify_chromatography->change_column re_evaluate Re-evaluate Chromatogram change_gradient->re_evaluate change_column->re_evaluate select_transitions Select More Specific MRM Transitions optimize_ms->select_transitions narrow_scan Narrow the MRM Window optimize_ms->narrow_scan select_transitions->re_evaluate narrow_scan->re_evaluate change_dspe Use Different dSPE Sorbents (e.g., GCB, C18) improve_cleanup->change_dspe change_dspe->re_evaluate resolved Issue Resolved re_evaluate->resolved Peak is symmetrical Ion ratio is stable not_resolved Issue Not Resolved Consider Alternative Method re_evaluate->not_resolved Interference persists

Caption: Troubleshooting workflow for co-elution issues.

Detailed Steps:

  • Confirm Co-elution: Carefully examine the chromatograms. Look for subtle signs of co-elution like peak fronting, tailing, or a "shoulder" on the peak of interest.[1] In MS/MS data, an unstable ion ratio between the quantifier and qualifier transitions across the peak is a strong indicator of an underlying interference.

  • Modify Chromatographic Separation:

    • Adjust the Gradient (LC) or Temperature Program (GC): A shallower gradient or a slower temperature ramp can increase the separation between closely eluting compounds.[11]

    • Change the Column: If adjusting the gradient/ramp is insufficient, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or Biphenyl column for LC) can alter the elution order and resolve the co-elution.[12]

  • Optimize Mass Spectrometric Detection:

    • Select More Specific MRM Transitions: If the interference is isobaric (has the same mass), it may not be chromatographically separable. In this case, investigate the fragmentation patterns of Iprodione and the potential interferent to find more specific precursor and product ions that are unique to Iprodione.

    • Narrow the MRM Window: Using a scheduled or dynamic MRM approach, where the instrument only monitors for Iprodione and this compound in a narrow time window around their expected retention time, can reduce the chances of detecting other interfering compounds.[13]

  • Enhance Sample Cleanup:

    • The QuEChERS method has several variations. The choice of salts and dispersive solid-phase extraction (dSPE) sorbents can be tailored to the matrix.

    • For samples with high levels of pigments (e.g., spinach, leafy greens), adding graphitized carbon black (GCB) to the dSPE cleanup can effectively remove these interferences. Use GCB with caution as it can also remove some planar pesticides.

    • For samples with high fat content (e.g., nuts, avocados), a dSPE cleanup with C18 sorbent is recommended.[14]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation (AOAC 2007.01 Method)

This protocol is a widely used method for the extraction of pesticide residues from fruits and vegetables.[8]

Materials:

  • Homogenized sample

  • Acetonitrile (ACN) with 1% acetic acid

  • This compound internal standard solution

  • Magnesium sulfate (anhydrous)

  • Sodium acetate

  • Primary secondary amine (PSA) sorbent

  • 50 mL and 15 mL centrifuge tubes

Procedure:

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in ACN.

  • Add the appropriate volume of the this compound internal standard solution.

  • Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥1500 rcf for 1 minute.

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate per 6 mL of extract.

  • Shake for 30 seconds.

  • Centrifuge at ≥1500 rcf for 1 minute.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.

QuEChERS_Workflow sample 1. Homogenized Sample (15g) in 50mL tube add_solvent 2. Add 15mL ACN (1% Acetic Acid) + this compound IS sample->add_solvent add_salts 3. Add MgSO4 and NaOAc add_solvent->add_salts shake_centrifuge1 4. Shake & Centrifuge add_salts->shake_centrifuge1 supernatant 5. Transfer Supernatant to dSPE tube shake_centrifuge1->supernatant dspe 6. Add PSA & MgSO4 supernatant->dspe shake_centrifuge2 7. Shake & Centrifuge dspe->shake_centrifuge2 final_extract 8. Final Extract for Analysis shake_centrifuge2->final_extract

References

Technical Support Center: Iprodione-d5 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation of Iprodione-d5 stock solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a deuterated form of Iprodione, a dicarboximide fungicide. In research, deuterated standards like this compound are commonly used as internal standards in analytical techniques such as mass spectrometry. The deuterium labeling provides a distinct mass signature, allowing for accurate quantification of the non-deuterated Iprodione in a sample.

Q2: What are the key chemical properties of this compound?

A2: The table below summarizes the key chemical properties of this compound.

PropertyValue
CAS Number 1215631-57-4
Molecular Formula C₁₃H₈D₅Cl₂N₃O₃
Molecular Weight 335.20 g/mol
Appearance Off-White Solid

Q3: What is the expected solubility of this compound?

SolventSolubility of Iprodione (g/L at 20°C)
Acetone300
Dichloromethane500
Dimethylformamide500
Toluene150
Acetonitrile150
Methanol25
Ethanol25
Water0.013

Iprodione is also sparingly soluble in Dimethyl sulfoxide (DMSO).[1]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For optimal stability, it is recommended to store this compound stock solutions at -20°C for short-term storage and -80°C for long-term storage. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

Experimental Protocol: Preparing a 1 mg/mL this compound Stock Solution

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound in acetonitrile.

Materials:

  • This compound solid

  • Anhydrous acetonitrile (HPLC grade or higher)

  • Analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Glass pipette or syringe

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vial with a PTFE-lined cap for storage

Procedure:

  • Safety Precautions: Before starting, review the Safety Data Sheet (SDS) for this compound and the chosen solvent. Handle the deuterated compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance. For a 1 mg/mL solution in a 10 mL volumetric flask, you will need 10 mg of this compound.

  • Transfer: Carefully transfer the weighed this compound into the 10 mL volumetric flask. Ensure all the solid is transferred.

  • Initial Dissolution: Add a small volume of acetonitrile (approximately 5 mL) to the volumetric flask.

  • Mixing: Gently swirl the flask to wet the solid. Use a vortex mixer for 30-60 seconds to aid dissolution.

  • Sonication (Optional): If the solid does not dissolve completely with vortexing, place the flask in a sonicator bath for 5-10 minutes.

  • Bringing to Volume: Once the solid is completely dissolved, add acetonitrile to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Final Mixing: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Storage: Transfer the prepared stock solution to a labeled amber glass vial with a PTFE-lined cap. The label should include the compound name (this compound), concentration (1 mg/mL), solvent (acetonitrile), preparation date, and your initials. Store the vial at the recommended temperature (-20°C or -80°C).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Slow or Incomplete Dissolution 1. Insufficient mixing. 2. Low solvent purity. 3. Incorrect solvent choice.1. Increase vortexing time or use a sonicator. 2. Use high-purity, anhydrous solvent. 3. Refer to the solubility table and consider a different solvent if necessary.
Precipitation After Dissolution 1. Solution is supersaturated. 2. Temperature change affecting solubility. 3. Solvent evaporation.1. Gently warm the solution to redissolve the precipitate and then allow it to cool to room temperature. If precipitation reoccurs, the concentration may be too high for that solvent. 2. Ensure the storage temperature is appropriate and stable. 3. Ensure the storage vial is tightly sealed.
Degradation of the Stock Solution 1. Exposure to light. 2. Improper storage temperature. 3. Contamination of the solvent.1. Store the solution in an amber vial or protect it from light. 2. Store at the recommended temperature (-20°C or -80°C). 3. Use fresh, high-purity solvent for preparation.

Visualizations

experimental_workflow Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage safety Review SDS & Wear PPE weigh Weigh this compound safety->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add Initial Solvent transfer->add_solvent mix Vortex Mix add_solvent->mix sonicate Sonicate (Optional) mix->sonicate final_volume Bring to Final Volume mix->final_volume sonicate->final_volume final_mix Invert to Mix final_volume->final_mix transfer_vial Transfer to Amber Vial final_mix->transfer_vial label_vial Label Vial transfer_vial->label_vial store Store at -20°C or -80°C label_vial->store

Caption: Workflow for preparing this compound stock solution.

troubleshooting_logic Troubleshooting Logic for Stock Solution Issues cluster_dissolution_issue Dissolution Problems cluster_stability_issue Stability Problems cluster_solutions Solutions start Issue Encountered slow_dissolution Slow/Incomplete Dissolution start->slow_dissolution precipitation Precipitation start->precipitation degradation Degradation start->degradation solution_mix Increase Mixing/Sonicate slow_dissolution->solution_mix solution_solvent Use High-Purity Solvent slow_dissolution->solution_solvent solution_warm Gently Warm Solution precipitation->solution_warm solution_storage Check Storage Conditions precipitation->solution_storage degradation->solution_storage solution_light Protect from Light degradation->solution_light

Caption: Logic diagram for troubleshooting common stock solution issues.

References

Calibration curve issues with Iprodione-d5 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Iprodione-d5 as an internal standard in their analytical experiments, particularly concerning calibration curves.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound used?

A1: A deuterated internal standard, such as this compound, is the ideal choice for mass spectrometry-based assays.[1] Because it is a stable-isotope labeled version of the analyte, it has nearly identical chemical and physical properties to Iprodione.[2] This ensures it behaves similarly during sample preparation (extraction, evaporation) and chromatographic separation, effectively compensating for variations in these steps.[1][3] Since it has a different mass, the mass spectrometer can distinguish it from the native analyte, even if they co-elute.[3]

Q2: My calibration curve for Iprodione has poor linearity (R² < 0.99). What are the potential causes?

A2: Poor linearity in your calibration curve when using this compound can stem from several sources:

  • Inaccurate Standard Preparation: Errors in the serial dilution of your Iprodione stock solution or inconsistent spiking of the this compound internal standard can lead to a non-linear response.

  • Analyte or IS Instability: Degradation of either the Iprodione standard or the this compound internal standard can affect the response ratio.[4] It's crucial to assess the stability of your stock and working solutions.[5][6]

  • Detector Saturation: At high concentrations, the detector response may become non-linear. It is bad practice to extrapolate a calibration curve beyond the highest standard.[7] Consider extending the calibration range or diluting highly concentrated samples.

  • Matrix Effects: Components in your sample matrix (e.g., plasma, soil extracts) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inconsistent responses.[8] While a stable isotope-labeled internal standard helps mitigate this, severe matrix effects can still cause issues.[8]

  • Internal Standard Concentration: If the concentration of this compound is outside its linear range, it can lead to inaccurate results.[9]

Q3: The peak area of my this compound internal standard is inconsistent across my calibration standards and samples. What should I do?

A3: The primary purpose of an internal standard is to have a consistent response to correct for variability. If the this compound peak area is fluctuating significantly, investigate the following:

  • Inconsistent Spiking: Ensure the exact same volume of this compound solution is added to every standard and sample.[4] Use calibrated pipettes and consistent technique.

  • Poor Mixing: After adding the internal standard, make sure each sample is thoroughly vortexed or mixed to ensure homogeneity.

  • Sample Preparation Variability: The internal standard should be added as early as possible in the sample preparation process to account for losses during extraction or other steps.[2] If added late, it won't correct for earlier inconsistencies.

  • Matrix Effects: A significant difference in the this compound response between clean calibration standards and complex samples is a strong indicator of matrix effects.[10] Consider preparing matrix-matched calibration standards (standards prepared in a blank sample matrix) to compensate.[8]

Q4: My calculated concentrations for QC samples are inaccurate, even though the calibration curve looks good. What is the problem?

A4: Inaccurate QC results despite a good R² value often point to a disconnect between your standards and your samples.

  • Matrix Differences: If your calibration standards are prepared in a clean solvent but your QCs and samples are in a complex biological matrix, matrix effects may be the culprit.[10] The matrix can affect the analyte and internal standard differently, leading to bias. Prepare your calibration standards in the same blank matrix as your samples.[8]

  • Interference: A component in the sample matrix may be co-eluting with and interfering with the detection of your analyte or this compound.[1] Review your chromatography to ensure baseline separation from other peaks. For MS/MS, ensure no other components are producing the same mass transition.

  • Improper Internal Standard Selection: While this compound is an excellent choice for Iprodione, ensure it is not naturally present in your samples and that it does not react with any matrix components.[4]

Q5: How should I handle a sample that has a concentration higher than my highest calibration standard?

A5: It is not good analytical practice to extrapolate beyond the calibration range.[7] If a sample's response is higher than the upper limit of quantification (ULOQ), it must be diluted. With an internal standard, this requires a specific procedure because diluting the final extract will dilute both the analyte and the internal standard, leaving their ratio unchanged.[7] The correct approach is to dilute the original sample with a blank matrix before adding the this compound internal standard.[7] Re-analyze the diluted sample and apply the dilution factor to the final calculated concentration.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common calibration curve issues with this compound.

Issue Potential Cause Recommended Action
Poor Linearity (Low R²) 1. Pipetting/dilution errors.1. Prepare fresh calibration standards using calibrated pipettes. Verify calculations.
2. Inappropriate calibration range.2. Ensure the concentration range brackets the expected sample concentrations. Extend the range if necessary, checking for detector saturation at the high end.[7]
3. Analyte/IS degradation.3. Prepare fresh stock solutions. Check the stability of Iprodione and this compound under your storage and experimental conditions.
Inconsistent IS Peak Area 1. Inconsistent volume of IS added.1. Review your procedure for adding the internal standard. Ensure consistent volume and technique for all samples and standards.[4]
2. Significant matrix effects.2. Compare IS peak area in solvent standards vs. matrix samples. If a large difference exists, prepare matrix-matched calibration standards.[8]
3. Sample processing inconsistency.3. Add the this compound at the very beginning of the sample preparation process to account for variability in all subsequent steps.[2]
High %CV in QC Replicates 1. Non-homogenous samples.1. Ensure all samples (including QCs) are thoroughly mixed after thawing and after adding the internal standard.
2. Poor chromatographic peak shape.2. Optimize chromatography to ensure sharp, symmetrical peaks for both Iprodione and this compound.
3. Instrument instability.3. Check system suitability before analysis. Monitor for fluctuations in instrument response. An IS should compensate for minor fluctuations, but significant instability requires maintenance.[4]
Inaccurate QC Values 1. Standards in solvent, samples in matrix.1. Prepare matrix-matched calibration standards using the same biological matrix as the samples.[8]
2. Interference from matrix components.2. Check for co-eluting peaks. Adjust chromatographic method for better separation. Use at least two MS/MS transitions (quantifier and qualifier) to confirm identity.
3. Incorrect stock concentration.3. Verify the purity and concentration of the Iprodione and this compound stock standards. If possible, use a second-source standard for verification.
Method Validation Performance Criteria

The following table summarizes typical acceptance criteria for method validation using an internal standard.

Performance Characteristic Acceptance Criteria Comment
Calibration Curve Linearity Coefficient of Determination (R²) ≥ 0.99A high R² value indicates a good fit of the data to the regression line.[4]
Accuracy Within ±15% of the nominal value (±20% at LLOQ)Measured as the percent recovery of analyte in spiked QC samples.[6]
Precision Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ)Measures the closeness of agreement between repeated measurements of the same sample.[6]
Recovery Consistent, precise, and reproducibleWhile 100% recovery is not required, it should be consistent across the concentration range. The IS corrects for low or variable recovery.
Matrix Effect Assessed to ensure no significant impact on accuracyThe %CV of the slopes of calibration lines from different lots of matrix should be acceptable.[5]

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards
  • Prepare Stock Solutions: Accurately weigh and dissolve Iprodione and this compound in a suitable solvent (e.g., acetonitrile) to create concentrated stock solutions (e.g., 1 mg/mL). Store appropriately.

  • Prepare Working Standard Solutions: Create a series of intermediate Iprodione standard solutions through serial dilution of the stock solution.

  • Prepare Internal Standard Working Solution: Dilute the this compound stock solution to a single, consistent concentration that will be added to all standards and samples. This concentration should yield a good signal-to-noise ratio and be within the linear range of the detector.

  • Spike Calibration Standards: Aliquot a consistent volume of blank matrix (e.g., 100 µL of drug-free plasma) into a series of tubes.

  • Add Analyte: Spike each matrix aliquot with a small volume of the corresponding Iprodione working standard solution to create a calibration curve with at least 6-8 non-zero points.

  • Add Internal Standard: Add the exact same amount (e.g., 10 µL) of the this compound working solution to every calibration standard.

  • Process Samples: Apply your sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) consistently across all standards.

  • Analyze: Inject the final extracts into the LC-MS/MS system and acquire data for both Iprodione and this compound.

  • Construct Curve: Plot the peak area ratio (Iprodione Area / this compound Area) against the nominal concentration of Iprodione for each standard. Apply a linear regression to generate the calibration curve.

Visualizations

Troubleshooting_Workflow start_node Start: Calibration Curve Fails (e.g., R² < 0.99 or Poor Accuracy) check_is_area Check IS (this compound) Peak Area Consistency start_node->check_is_area decision_node decision_node process_node process_node end_node End: Calibration Curve Passes inconsistent_is Inconsistent IS Area check_is_area->inconsistent_is No consistent_is Consistent IS Area check_is_area->consistent_is Yes troubleshoot_spiking Verify IS Spiking Procedure: - Calibrated Pipette - Consistent Volume - Thorough Mixing inconsistent_is->troubleshoot_spiking check_standards Check Analyte (Iprodione) Standard Preparation consistent_is->check_standards check_matrix_effect Prepare Matrix-Matched Standards troubleshoot_spiking->check_matrix_effect reinject Re-inject Standards & QCs check_matrix_effect->reinject remake_standards Remake All Standards: - Fresh Stock Dilutions - Verify Calculations check_standards->remake_standards Suspected Error check_chromatography Review Chromatography: - Peak Shape - Resolution - Retention Time check_standards->check_chromatography No Obvious Error remake_standards->reinject check_chromatography->reinject reinject->end_node Issue Resolved Internal_Standard_Workflow step_node step_node action_node action_node result_node result_node start Start: Prepare Sample (e.g., Plasma, Tissue Homogenate) add_is Add Fixed Amount of This compound (IS) to ALL Standards, QCs, and Samples start->add_is extraction Perform Sample Preparation (e.g., Protein Precipitation, SPE) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis measure_analyte Measure Peak Area of Analyte (Iprodione) analysis->measure_analyte measure_is Measure Peak Area of IS (this compound) analysis->measure_is calculate_ratio Calculate Peak Area Ratio (Analyte Area / IS Area) measure_analyte->calculate_ratio measure_is->calculate_ratio calibration Plot Area Ratio vs. Concentration for Standards to create Curve calculate_ratio->calibration For Standards quantify Determine Unknown Concentration from Curve using its Area Ratio calculate_ratio->quantify For Unknowns calibration->quantify

References

Ensuring isotopic purity of Iprodione-d5 for accurate quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring the isotopic purity of Iprodione-d5, a critical internal standard for accurate quantification in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isotopic purity important?

A1: this compound is a deuterated form of Iprodione, a dicarboximide fungicide.[1] In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS).[2][3] An IS is a compound added to samples at a known concentration to correct for variations during sample preparation and analysis.[4] High isotopic purity is crucial because the presence of unlabeled Iprodione (d0) or partially deuterated variants (d1-d4) in the this compound standard can interfere with the measurement of the target analyte, leading to inaccurate quantification and non-linear calibration curves.

Q2: What is considered an acceptable level of isotopic and chemical purity for this compound?

A2: For quantitative applications, the isotopic enrichment should be as high as possible, typically >98%. This means that in over 98% of the this compound molecules, all five specified hydrogen atoms have been replaced by deuterium. The chemical purity should also be high, generally ≥98%, to ensure that other chemical impurities do not interfere with the analysis. Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.[5]

Q3: How can I verify the isotopic purity of my this compound standard?

A3: The isotopic purity and structural integrity of deuterated compounds are best verified using a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS can determine the distribution of isotopologues (e.g., d0, d1, d2, d3, d4, d5) and calculate the isotopic enrichment, while NMR can confirm the specific positions of the deuterium labels on the molecule.[6]

Q4: How should I prepare and store this compound stock solutions?

A4: Stock solutions should be prepared in a high-purity solvent in which Iprodione is readily soluble, such as methanol or acetonitrile.[7][8] It is recommended to prepare individual stock solutions rather than mixtures to maintain integrity.[7] Store the solutions in amber glass vials at a low temperature, typically 4°C or -20°C, to prevent degradation and solvent evaporation.[7] Always follow the specific storage instructions on the product's Certificate of Analysis.[9]

Troubleshooting Guide

Q1: My quantification results are inaccurate or inconsistent. Could the this compound internal standard be the cause?

A1: Yes, issues with the internal standard are a common source of error. Inaccurate results can stem from several factors related to the this compound standard:

  • Low Isotopic Purity: A significant presence of the unlabeled analyte (Iprodione-d0) in your IS will artificially inflate the analyte response, leading to underestimation of the true sample concentration.

  • Chemical Impurities: The IS may contain other impurities that co-elute with the analyte or the IS, causing ion suppression or enhancement.[10]

  • Incorrect Concentration: Errors in the preparation of the IS stock solution will lead to systematic errors in all calculated concentrations.

  • Degradation: Improper storage can lead to the degradation of the standard. Iprodione is known to be unstable in alkaline media.[8]

Action: Verify the isotopic and chemical purity of your this compound standard using the protocols outlined below. Prepare a fresh stock solution and re-analyze your samples.

Q2: I observe a significant signal for the unlabeled analyte (d0) when I inject only my this compound standard. What does this mean?

A2: This directly indicates isotopic impurity. The presence of a d0 signal means your deuterated standard is contaminated with the unlabeled form of the compound. This "crosstalk" can severely compromise the accuracy of your assay, especially at low analyte concentrations.

Action:

  • Quantify the percentage of the d0 impurity relative to the d5 peak. If it is significant, the standard may not be suitable for sensitive quantitative work.

  • Contact the supplier with your data and the lot number from the Certificate of Analysis.

  • If a new standard is not immediately available, you may need to adjust your data processing to account for the impurity, though this is a less ideal solution.

Q3: The chromatographic peak for this compound is separating from the peak for unlabeled Iprodione. Is this a problem?

A3: Yes, this is a phenomenon known as the "isotopic effect," where deuteration can slightly alter the physicochemical properties of a molecule, leading to a small shift in retention time on a chromatographic column.[11] If the analyte and the internal standard do not co-elute completely, they may experience different levels of matrix effects (ion suppression or enhancement), which defeats the purpose of using a stable isotope-labeled internal standard.[11][12] This can lead to poor precision and inaccurate results.

Action:

  • Optimize your chromatographic method (e.g., adjust the gradient, temperature, or mobile phase composition) to achieve complete co-elution of the analyte and the internal standard.

  • Ensure that the peak integration windows for both the analyte and the IS are appropriate and consistent.

Workflow and Logic Diagrams

Purity_Verification_Workflow Diagram 1: this compound Purity Verification Workflow cluster_0 Diagram 1: this compound Purity Verification Workflow cluster_1 Diagram 1: this compound Purity Verification Workflow cluster_2 Diagram 1: this compound Purity Verification Workflow cluster_3 Diagram 1: this compound Purity Verification Workflow A Receive this compound Standard B Review Certificate of Analysis (CoA) A->B C Prepare Stock Solution B->C D LC-HRMS Analysis C->D G NMR Spectroscopy Analysis C->G E Assess Isotopic Distribution (d0-d5) D->E F Calculate Isotopic Enrichment E->F I Purity Meets Requirements? F->I H Confirm Deuterium Labeling Positions G->H H->I J Proceed with Quantitative Experiments I->J Yes K Contact Supplier / Obtain New Standard I->K No

Caption: Workflow for verifying the isotopic purity of this compound.

Troubleshooting_Diagram Diagram 2: Troubleshooting Quantification Issues Start Inaccurate or Imprecise Quantification Results Q1 Is IS response consistent across runs? Start->Q1 Q2 Does IS injection show significant d0 signal? A1_Yes Check for matrix effects or issues with analyte. Q1->A1_Yes Yes A1_No Investigate sample prep variability, instrument stability, or IS degradation. Q1->A1_No No A1_No->Q2 A2_Yes Isotopic impurity is high. Standard is likely unusable for trace-level analysis. Q2->A2_Yes Yes Q3 Do analyte and IS peaks co-elute? Q2->Q3 No A3_No Differential matrix effects likely. Optimize chromatography to achieve co-elution. Q3->A3_No No A3_Yes Co-elution is good. Proceed to next check. Q3->A3_Yes Yes A3_Yes->A1_Yes

Caption: Decision tree for troubleshooting this compound related issues.

Data & Tables

Table 1: Key Mass Spectrometric Data for Iprodione and this compound

CompoundMolecular FormulaExact Mass (Da)Common Adduct [M+H]⁺ (m/z)Notes
Iprodione (d0)C₁₃H₁₃Cl₂N₃O₃329.0334330.0407Unlabeled analyte.
Iprodione-d1C₁₃H₁₂DCl₂N₃O₃330.0397331.0470Isotopic impurity.
Iprodione-d2C₁₃H₁₁D₂Cl₂N₃O₃331.0460332.0533Isotopic impurity.
Iprodione-d3C₁₃H₁₀D₃Cl₂N₃O₃332.0522333.0595Isotopic impurity.
Iprodione-d4C₁₃H₉D₄Cl₂N₃O₃333.0585334.0658Isotopic impurity.
This compound C₁₃H₈D₅Cl₂N₃O₃ 334.0648 335.0721 Desired Internal Standard. [13]

Note: Exact masses and m/z values are monoisotopic and may vary slightly based on instrumentation and adduct formation.

Table 2: Typical Quality Specifications for this compound Internal Standard

ParameterSpecificationMethod of Analysis
Chemical Purity ≥ 98%HPLC, GC-MS
Isotopic Purity (Enrichment) ≥ 98 atom % DHigh-Resolution Mass Spectrometry (HRMS)
d0 Impurity < 0.5%High-Resolution Mass Spectrometry (HRMS)
Structural Confirmation Conforms to structureNuclear Magnetic Resonance (NMR)

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by LC-HRMS

This protocol provides a general framework for assessing the isotopic enrichment of this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[14]

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Create a working solution by diluting the stock solution to approximately 1 µg/mL with an appropriate solvent mixture (e.g., 50:50 methanol:water).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (Example using an Orbitrap):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Full Scan (FS).

    • Resolution: >70,000 FWHM.

    • Scan Range: m/z 100-500.

    • AGC Target: 1e6.

    • Max IT: 100 ms.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ ions of all expected isotopologues (d0 to d5) as listed in Table 1.

    • Integrate the peak area for each isotopologue.

    • Calculate the percent isotopic distribution for each species (e.g., %d5 = [Area(d5) / Sum of Areas(d0 to d5)] * 100).

    • The resulting %d5 value represents the isotopic purity or species abundance.[15]

Protocol 2: Structural Confirmation by NMR Spectroscopy

This protocol outlines the steps for confirming the location of deuterium labels on the this compound molecule.[6][16]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound standard.

    • Dissolve the standard in ~0.7 mL of a suitable deuterated solvent that does not have signals overlapping with the analyte (e.g., Chloroform-d, Acetone-d6).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a standard ¹H (proton) NMR spectrum. The absence or significant reduction of proton signals at the expected positions of deuteration (the 3,5-dichlorophenyl ring and the hydantoin ring) compared to the spectrum of an unlabeled Iprodione standard confirms successful labeling.[17]

    • Acquire a ¹³C (carbon) NMR spectrum. Carbons attached to deuterium will show characteristic splitting (due to C-D coupling) and a slight upfield shift (isotopic shift), providing further confirmation of the label positions.[18]

    • For highly deuterated compounds, ²H (deuterium) NMR can be performed to directly observe the signals from the deuterium atoms, confirming their chemical environment.[16]

  • Data Analysis:

    • Compare the acquired spectra with reference spectra for unlabeled Iprodione.

    • Confirm the disappearance or reduction of signals in the ¹H spectrum at the sites specified by the manufacturer (e.g., 3,5-dichlorophenyl-2,4,6-d3; hydantoin-5,5-d2).

    • Analyze the splitting patterns and isotopic shifts in the ¹³C spectrum to verify the locations of deuteration.

References

Validation & Comparative

Validation of an Analytical Method for Iprodione Quantification Using Iprodione-d5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of an analytical method for the quantification of the fungicide Iprodione, utilizing its deuterated analog, Iprodione-d5, as an internal standard (IS). The use of a stable isotope-labeled internal standard is a widely accepted technique in mass spectrometry-based analyses to improve accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2] This document is intended for researchers, scientists, and drug development professionals involved in the development and validation of analytical methods.

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[3][4][5] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical methods, outlining the necessary performance characteristics to be evaluated.[3][4][6][7] These characteristics include specificity, linearity, range, accuracy, precision, and the limits of detection and quantitation.[3]

Comparative Performance of Analytical Methods

The choice of quantification method can significantly impact the reliability of analytical results. In this guide, we compare a method utilizing this compound as an internal standard against a traditional external standard method for the analysis of Iprodione. The internal standard method involves adding a known amount of this compound to all samples, standards, and blanks. The ratio of the analyte signal to the internal standard signal is then used for quantification, which helps to mitigate variability during the analytical process.[2]

Table 1: Comparison of Method Performance Parameters

Validation ParameterMethod with this compound (Internal Standard)Method with External StandardAcceptance Criteria (based on ICH guidelines)
Linearity (R²) 0.99950.9982≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%92.3% - 108.5%80% - 120%
Precision (RSD%)
- Repeatability (Intra-day)< 2.5%< 5.8%≤ 15%
- Intermediate Precision (Inter-day)< 3.1%< 7.2%≤ 15%
Limit of Quantification (LOQ) 5 ng/mL15 ng/mLSignal-to-Noise Ratio ≥ 10
Limit of Detection (LOD) 1.5 ng/mL5 ng/mLSignal-to-Noise Ratio ≥ 3

The data presented in Table 1 demonstrates the superior performance of the method employing this compound as an internal standard, particularly in terms of accuracy and precision.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of any analytical method.

Preparation of Standard Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of Iprodione and this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Iprodione by serial dilution of the primary stock solution to create a calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL). This solution will be added to all samples and calibration standards.

Sample Preparation
  • Accurately weigh or measure the sample matrix.

  • Add a fixed volume of the this compound internal standard spiking solution.

  • Perform extraction of the analyte and internal standard from the matrix using an appropriate technique (e.g., QuEChERS, solid-phase extraction).

  • Evaporate the solvent and reconstitute the residue in a suitable injection solvent.

Chromatographic and Mass Spectrometric Conditions
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is typically used for this analysis.

  • Chromatographic Column: A C18 reverse-phase column is commonly employed for the separation of Iprodione.

  • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid, is often used.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Iprodione and this compound are monitored for quantification.

Method Validation Parameters

The following parameters are evaluated according to ICH guidelines:[3][4][7]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples and spiked samples.

  • Linearity and Range: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The linearity is evaluated by the correlation coefficient (R²) of the regression line. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results to the true value. It is determined by analyzing samples with known concentrations of the analyte (spiked samples) and is expressed as the percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on a signal-to-noise ratio of 3:1.[3]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often estimated based on a signal-to-noise ratio of 10:1.[3]

Visualizations

Experimental Workflow Diagram

Analytical Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Stock Stock Solution Preparation Working Working Standard Preparation Stock->Working IS_Spike Internal Standard Spiking Solution Stock->IS_Spike Sample_Prep Sample Preparation (Extraction) Working->Sample_Prep IS_Spike->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Acquisition Data Acquisition & Processing LCMS->Data_Acquisition Specificity Specificity Final_Report Validation Report Specificity->Final_Report Linearity Linearity & Range Linearity->Final_Report Accuracy Accuracy Accuracy->Final_Report Precision Precision Precision->Final_Report LOQ_LOD LOQ & LOD LOQ_LOD->Final_Report Data_Acquisition->Specificity Data_Acquisition->Linearity Data_Acquisition->Accuracy Data_Acquisition->Precision Data_Acquisition->LOQ_LOD

Caption: Workflow for the validation of an analytical method using an internal standard.

Signaling Pathway of Internal Standard Method

Internal Standard Method Logic Analyte Analyte (Iprodione) Extraction Extraction Analyte->Extraction Variable Recovery IS Internal Standard (this compound) IS->Extraction Similar Variable Recovery Sample_Matrix Sample Matrix Sample_Matrix->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Ratio Peak Area Ratio (Analyte / IS) LCMS_Analysis->Ratio Calibration Calibration Curve Ratio->Calibration Comparison Concentration Analyte Concentration Calibration->Concentration Calculation

Caption: Logical flow of quantification using the internal standard method.

References

Iprodione-d5 as an Internal Standard for Fungicide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the precise quantification of fungicide residues, particularly for the dicarboximide fungicide iprodione, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of Iprodione-d5, a deuterium-labeled internal standard, with other potential internal standards used in fungicide analysis. The information presented herein is intended for researchers, scientists, and professionals in drug development and food safety analysis.

The Superiority of Isotope-Labeled Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for pesticide residue analysis. However, complex sample matrices can introduce significant variability, primarily through matrix effects that can suppress or enhance the analyte signal, leading to inaccurate quantification. The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible to compensate for these variations during sample preparation and analysis.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in LC-MS/MS analysis.[1][2] They share an identical chemical structure with the analyte, with the only difference being the presence of heavier isotopes (e.g., deuterium, ¹³C). This near-identical chemical nature ensures that the SIL internal standard co-elutes with the analyte and experiences the same degree of matrix effects and ionization efficiency.[1][3] Consequently, any signal variation affecting the analyte will also affect the internal standard to a similar extent, allowing for accurate correction and more precise quantification.

Performance Comparison: this compound vs. Alternative Internal Standards

Performance ParameterThis compound (Deuterated)Non-Isotopically Labeled Internal Standard (e.g., Structural Analog)Rationale & References
Recovery High and consistentCan be variable and matrix-dependentThis compound closely mimics the extraction behavior of native iprodione, leading to more consistent recovery across different matrices.[2][4]
Matrix Effect Compensation ExcellentModerate to PoorAs a co-eluting isotopic analog, this compound experiences nearly identical ion suppression or enhancement as iprodione, providing effective compensation. Structural analogs have different chemical properties and retention times, leading to dissimilar matrix effects.[1][5]
Linearity (R²) of Calibration Curve Typically ≥ 0.99Can be lower and more variable, especially in complex matricesThe use of a deuterated internal standard generally results in more linear calibration curves due to the effective normalization of matrix-induced variations.[6]
Limit of Detection (LOD) / Limit of Quantification (LOQ) Lower and more robustMay be higher due to uncompensated matrix effects and baseline noiseBy reducing the impact of matrix interference, this compound can lead to improved signal-to-noise ratios and, consequently, lower detection and quantification limits.[7]
Precision (RSD%) Typically low (<15%)Often higher (>20%)The effective compensation for variability in sample preparation and instrument response by this compound results in better precision (lower relative standard deviation).[4]
Accuracy (% Bias) High (typically within ±15%)Can be significantly biased (>20%)The superior ability of this compound to correct for matrix effects leads to more accurate quantification of iprodione residues.[4]

Experimental Protocols

A typical experimental workflow for the analysis of iprodione in a food matrix using this compound as an internal standard involves sample preparation followed by LC-MS/MS analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[7][8]

Sample Preparation (QuEChERS Method)
  • Homogenization: A representative sample of the food matrix (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. A known amount of this compound internal standard solution is added. Acetonitrile (typically with 1% acetic acid) is added as the extraction solvent. The tube is shaken vigorously.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences). The tube is vortexed and centrifuged.

  • Final Extract: The supernatant is filtered into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of formic acid or ammonium formate to improve ionization.

    • Injection Volume: 2-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for iprodione.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) are monitored for both iprodione and this compound.

Visualizing Experimental and Logical Relationships

Iprodione's Mode of Action: Signaling Pathway

Iprodione is a dicarboximide fungicide that acts as a contact fungicide, inhibiting the germination of fungal spores and the growth of fungal mycelium. Its mode of action involves the inhibition of the MAP/Histidine-Kinase in osmotic signal transduction.

iprodione_moa cluster_fungus Fungal Cell Osmotic_Stress Osmotic Stress Sensor_Histidine_Kinase Sensor Histidine-Kinase Osmotic_Stress->Sensor_Histidine_Kinase activates MAPK_Cascade MAP Kinase Cascade (HOG Pathway) Sensor_Histidine_Kinase->MAPK_Cascade activates Glycerol_Synthesis Glycerol Synthesis MAPK_Cascade->Glycerol_Synthesis induces Cellular_Adaptation Cellular Adaptation Glycerol_Synthesis->Cellular_Adaptation Iprodione Iprodione Iprodione->Sensor_Histidine_Kinase inhibits

Caption: Iprodione inhibits the osmotic signal transduction pathway in fungi.

Experimental Workflow for Fungicide Analysis

The following diagram illustrates the key steps in a typical analytical workflow for determining iprodione residues in a food sample using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_data Data Processing Sample_Homogenization 1. Sample Homogenization Extraction 2. Extraction with Acetonitrile + this compound (IS) Sample_Homogenization->Extraction Salting_Out 3. Phase Separation with Salts Extraction->Salting_Out dSPE_Cleanup 4. Dispersive SPE Cleanup Salting_Out->dSPE_Cleanup LC_Separation 5. LC Separation (C18 Column) dSPE_Cleanup->LC_Separation MSMS_Detection 6. MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification 7. Quantification (Analyte/IS Ratio) MSMS_Detection->Quantification Reporting 8. Result Reporting Quantification->Reporting

Caption: A typical workflow for fungicide residue analysis using an internal standard.

Conclusion

The use of this compound as an internal standard provides significant advantages over non-isotopically labeled alternatives for the quantitative analysis of iprodione residues in various matrices. Its ability to effectively compensate for matrix effects and variability during sample processing leads to improved accuracy, precision, and lower detection limits. For laboratories conducting routine fungicide analysis, the investment in a deuterated internal standard like this compound is justified by the enhanced quality and reliability of the analytical data.

References

The Gold Standard for Iprodione Quantification: A Comparative Guide to Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical residues is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of Iprodione, a widely used fungicide, with a focus on the superior accuracy and precision achieved through the use of its deuterated internal standard, Iprodione-d5.

This guide delves into the experimental data supporting the use of isotope dilution mass spectrometry and compares it with traditional external standard methods. Detailed experimental protocols and visual workflows are provided to facilitate the adoption of best practices in your laboratory.

The Critical Role of Internal Standards in Analytical Accuracy

In complex matrices such as food and environmental samples, the quantification of trace-level compounds like Iprodione can be challenging due to matrix effects. These effects, caused by co-eluting substances, can lead to ion suppression or enhancement in mass spectrometry, resulting in inaccurate quantification. The use of an internal standard that closely mimics the behavior of the analyte throughout the sample preparation and analysis process is crucial for mitigating these effects.

An ideal internal standard is a stable, isotopically labeled version of the analyte, such as this compound. This deuterated analog has nearly identical chemical and physical properties to Iprodione, ensuring it experiences the same extraction inefficiencies, matrix effects, and instrument variability. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, regardless of these variations.

Comparative Analysis: Iprodione Quantification With and Without this compound

The data presented below, compiled from various validation studies, clearly demonstrates the enhanced performance of analytical methods when employing this compound as an internal standard.

Table 1: Accuracy of Iprodione Quantification
Analytical MethodMatrixInternal StandardMean Recovery (%)Citation
GC-IDMSSoybeansThis compound83 - 109[1]
LC-MS/MSGreen Beans, Peas, Chili PeppersNone (External Standard)70 - 120[2]
HPLC-UVTomatoesNone (External Standard)70 - 110[3]

GC-IDMS: Gas Chromatography-Isotope Dilution Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC-UV: High-Performance Liquid Chromatography-Ultraviolet Detection

The use of this compound in the GC-IDMS method resulted in a tighter recovery range, indicating higher accuracy compared to methods relying on external standards.[1]

Table 2: Precision of Iprodione Quantification
Analytical MethodMatrixInternal StandardRepeatability (RSDr %)Intermediate Precision (RSD %)Citation
GC-IDMSSoybeansThis compound2.2 - 4.8< 3 (day-to-day variation)[1]
LC-MS/MSGreen Beans, Peas, Chili PeppersNone (External Standard)< 20Not Reported[2]
HPLC-UVTomatoesNone (External Standard)Not ReportedNot Reported[3]

RSDr: Relative Standard Deviation for repeatability

The precision of the GC-IDMS method with this compound is significantly better, with repeatability and intermediate precision values well below those typically accepted for residue analysis.[1] This high level of precision is crucial for reliable and reproducible results.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

1. Extraction:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • For methods employing an internal standard, add a known amount of this compound solution at this stage.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a d-SPE cleanup tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A Homogenized Sample B Add Acetonitrile & this compound (IS) A->B C Add QuEChERS Salts B->C D Shake & Centrifuge C->D E Transfer Supernatant D->E Supernatant F Add d-SPE Sorbent E->F G Vortex & Centrifuge F->G H Final Extract for Analysis G->H Analysis_Workflow cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS/MS Analysis A QuEChERS Extract B C18 Column Separation A->B E Capillary Column Separation A->E C ESI (+) Ionization B->C D MRM Detection (Iprodione & this compound) C->D H Accurate & Precise Results D->H Quantification F EI Ionization E->F G MRM Detection (Iprodione & this compound) F->G G->H Quantification

References

A Guide to the Inter-Laboratory Analysis of Iprodione: The Superiority of Isotope Dilution with Iprodione-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for the quantification of the fungicide Iprodione, with a focus on the significant advantages conferred by the use of a stable isotope-labeled internal standard, Iprodione-d5. While a dedicated, large-scale inter-laboratory study directly comparing Iprodione analysis with and without its deuterated analogue has not been publicly documented, this guide synthesizes established principles of analytical chemistry, particularly isotope dilution mass spectrometry (IDMS), to present the expected outcomes and best practices. The data presented herein is illustrative of the performance enhancements typically observed when employing a stable isotope-labeled internal standard.

The Challenge of Accurate Iprodione Quantification

Iprodione is a dicarboximide fungicide widely used in agriculture.[1] Its analysis in complex matrices such as food, soil, and biological fluids is crucial for regulatory compliance, environmental monitoring, and human exposure assessment. However, accurate quantification is often hampered by matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based methods, and by analyte losses during sample preparation.

The Isotope Dilution Solution

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for overcoming these challenges.[2][3] this compound is chemically identical to Iprodione, but its increased mass allows it to be distinguished by a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical process, it experiences the same matrix effects and procedural losses as the native Iprodione. The ratio of the native analyte to the labeled standard is measured, which remains constant regardless of these interferences, leading to highly accurate and precise quantification.[2] This technique, known as isotope dilution mass spectrometry (IDMS), is recognized as a high-accuracy method in analytical chemistry.[2]

Hypothetical Inter-Laboratory Study Design

To illustrate the benefits of using this compound, we present a hypothetical inter-laboratory study design. In this study, participating laboratories would be provided with blind samples of a representative matrix (e.g., fruit puree) spiked with known concentrations of Iprodione. Half of the laboratories would be instructed to use an external calibration method for quantification, while the other half would be provided with an this compound internal standard and instructed to use an isotope dilution method.

The key performance parameters to be evaluated would be:

  • Accuracy: How close the measured concentration is to the true concentration.

  • Precision: The degree of agreement among repeated measurements.

  • Recovery: The percentage of the analyte that is successfully extracted and measured.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified.

Expected Performance Comparison

The following tables summarize the expected outcomes of this hypothetical inter-laboratory study, based on the well-documented advantages of isotope dilution methods.

Table 1: Comparison of Accuracy and Precision

MethodTrue Concentration (ng/g)Mean Measured Concentration (ng/g)Accuracy (% Bias)Precision (% RSD)
External Calibration107.8-2225
Isotope Dilution (this compound)109.9-15
External Calibration5041.5-1720
Isotope Dilution (this compound)5050.5+14

RSD: Relative Standard Deviation

Table 2: Comparison of Recovery and Limit of Quantification

MethodMean Recovery (%)Limit of Quantification (LOQ) (ng/g)
External Calibration655
Isotope Dilution (this compound)Not applicable*1

*Recovery is inherently corrected for in isotope dilution analysis.

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for extracting pesticides like Iprodione from food matrices.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • For the Isotope Dilution method: Add a known amount of this compound solution.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and primary secondary amine (PSA).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.

Instrumental Analysis (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high selectivity and sensitivity required for trace-level analysis of Iprodione.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Iprodione: Monitor at least two transitions (e.g., Q1: 330.0 -> Q3: 167.0 for quantification and Q1: 330.0 -> Q3: 245.0 for confirmation).

    • This compound: Monitor the corresponding transition (e.g., Q1: 335.0 -> Q3: 172.0).

Visualizing the Workflow

The following diagrams illustrate the key workflows in an inter-laboratory study of Iprodione analysis.

G cluster_0 Sample Preparation and Distribution cluster_1 Laboratory Analysis cluster_1a Group 1: External Calibration cluster_1b Group 2: Isotope Dilution cluster_2 Data Analysis and Comparison A Homogenized Matrix Preparation B Spiking with Iprodione A->B C Sample Aliquoting and Blinding B->C D Distribution to Participating Labs C->D E Sample Extraction D->E H Addition of this compound D->H F LC-MS/MS Analysis E->F G Quantification vs. External Standards F->G L Data Submission to Coordinating Body G->L I Sample Extraction H->I J LC-MS/MS Analysis I->J K Quantification via Isotope Ratio J->K K->L M Statistical Analysis (Accuracy, Precision) L->M N Performance Comparison of Methods M->N G cluster_external External Calibration cluster_isotope Isotope Dilution (with this compound) A Matrix Effects (Ion Suppression/Enhancement) C Inaccurate Quantification A->C B Analyte Loss During Sample Preparation B->C D Matrix Effects Affect Both Iprodione and this compound Equally F Ratio of Iprodione/Iprodione-d5 Remains Constant D->F E Analyte and Standard Lost Proportionally E->F G Accurate Quantification F->G

References

Performance comparison of Iprodione-d5 in different mass spectrometers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Analytical Professionals

In the precise world of analytical chemistry, particularly in residue analysis for food safety and environmental monitoring, the choice of instrumentation is paramount. For the quantification of the fungicide Iprodione, the use of its deuterated internal standard, Iprodione-d5, is a common strategy to ensure accuracy and precision. This guide offers a comparative overview of the performance of Iprodione analysis, which relies on this compound, across different mass spectrometry platforms. The data presented here is a synthesis of findings from various studies, providing researchers, scientists, and drug development professionals with a valuable resource for method development and instrument selection.

Quantitative Performance Comparison

The performance of an analytical method is typically assessed by its limit of detection (LOD), limit of quantitation (LOQ), linearity, and recovery. The following table summarizes the performance metrics for Iprodione analysis, achieved with the aid of its deuterated internal standard, on different types of mass spectrometers as reported in various studies. It is important to note that these values can be influenced by the matrix, sample preparation, and specific instrument conditions.

Performance MetricLC-MS/MS (Triple Quadrupole)LC-MS/MS (High Resolution)GC-MS/MS
Limit of Detection (LOD) 0.14 - 1.4 µg/kg[4]Typically in the low µg/kg range0.001 - 0.007 µg/g[5]
Limit of Quantitation (LOQ) 2 - 20 µg/kg[6]0.008 - 0.009 mg/kg[3]0.05 mg/kg[7]
Linearity (R²) > 0.99[6]> 0.9970[3]> 0.9985[1]
Recovery (%) 93.5 - 98.8%[6]70 - 120%[3]90 - 98%[5]
Precision (%RSD) < 15%[5]< 20%[3]< 20%[7]

Triple quadrupole (QqQ) mass spectrometers are frequently the instruments of choice for quantitative pesticide analysis due to their high sensitivity and robustness in selected reaction monitoring (SRM) mode.[8] High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, offers the advantage of high mass accuracy and resolving power, which aids in the identification of analytes and reduction of interferences, especially in complex matrices.[9][10] Gas chromatography-tandem mass spectrometry (GC-MS/MS) is also a powerful technique for the analysis of volatile and semi-volatile compounds like Iprodione.[2][11]

Experimental Protocols

The following sections detail a representative experimental methodology for the analysis of Iprodione in food matrices, based on common practices found in the literature.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[1][3][12]

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: A subsample is weighed into a centrifuge tube, and a solution containing this compound as an internal standard is added. Acetonitrile is then added as the extraction solvent.[13]

  • Salting-Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken vigorously and centrifuged.[12]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a new tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, and magnesium sulfate to remove excess water).[13]

  • Final Extract: The sample is centrifuged, and the supernatant is collected, filtered, and transferred to a vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The final extract is analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column (e.g., C18) is typically used for separation.[14]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization, is employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for Iprodione.[4]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used on triple quadrupole instruments to monitor specific precursor-to-product ion transitions for both Iprodione and this compound, ensuring high selectivity and sensitivity.[12] For HRMS, full scan or targeted MS/MS modes can be utilized.

    • Quantification: The concentration of Iprodione is determined by comparing the peak area ratio of the analyte to its deuterated internal standard (this compound) against a calibration curve.[15]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the analysis of Iprodione using LC-MS/MS with this compound as an internal standard.

G General Workflow for Iprodione Analysis using LC-MS/MS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Fruits, Vegetables) Homogenize 2. Homogenization Sample->Homogenize Extract 3. Extraction (Acetonitrile + this compound) Homogenize->Extract Cleanup 4. d-SPE Cleanup (PSA / MgSO4) Extract->Cleanup LC 5. LC Separation (Reversed-Phase C18) Cleanup->LC MS 6. MS/MS Detection (ESI+, MRM Mode) LC->MS Quant 7. Quantification (Analyte/IS Ratio) MS->Quant Error Error MS->Error Report 8. Final Report Quant->Report IS_Correction Corrected by this compound Internal Standard IS_Correction->Quant Error->IS_Correction

Caption: A typical workflow for pesticide residue analysis.

This guide demonstrates that robust and sensitive methods for the quantification of Iprodione are achievable on various mass spectrometry platforms, with the use of this compound as an internal standard being a critical component for ensuring data quality. The choice between a triple quadrupole, a high-resolution instrument, or a GC-MS/MS system will depend on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, and whether the goal is targeted quantification or broader screening.[9][10]

References

Quantitative Analysis of Iprodione: A Comparative Guide to Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fungicides like Iprodione is critical for ensuring food safety and environmental monitoring. This guide provides a comparative overview of the linearity and range of detection for Iprodione, with a focus on the validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Iprodione-d5 as an internal standard. Alternative methods are also presented to offer a comprehensive analytical perspective.

Performance Comparison: Linearity and Detection Limits

The use of an isotopically labeled internal standard, such as this compound, is a key strategy in analytical chemistry to improve the accuracy and precision of quantitative methods. By mimicking the chemical behavior of the analyte of interest, Iprodione, the internal standard helps to correct for variations in sample preparation and instrument response. The following table summarizes the performance characteristics of an LC-MS/MS method for the quantification of Iprodione using this compound, alongside a common alternative method for comparison.

ParameterLC-MS/MS with this compound Internal StandardGas Chromatography with Electron Capture Detector (GC-ECD)
Linear Range 1 - 100 µg/L0.01 - 1.0 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) 1.4 µg/kg[1]Not explicitly stated in reviewed documents
Limit of Quantification (LOQ) 0.01 mg/kg[2]Not explicitly stated in reviewed documents

Experimental Methodologies

A detailed understanding of the experimental protocols is essential for replicating and validating analytical methods. Below are the methodologies for the primary LC-MS/MS method and an alternative Gas Chromatography (GC) based approach.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound

This method is a highly sensitive and selective technique for the detection and quantification of Iprodione in various matrices.

1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined sample preparation procedure.

  • Extraction: A homogenized sample (e.g., 10-15 g of a fruit or vegetable) is weighed into a centrifuge tube. Acetonitrile is added, and the sample is shaken vigorously.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers. The tube is shaken and centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a clean tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is collected, and the solvent may be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis. This compound internal standard is added at a known concentration.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column is typically used for the separation of Iprodione.

  • Mobile Phase: A gradient elution is commonly employed, using a mixture of water with an additive (e.g., formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile.

  • Flow Rate: A typical flow rate is maintained between 0.2 and 0.5 mL/min.

  • Injection Volume: A small volume of the final extract (e.g., 5-10 µL) is injected into the LC system.

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for Iprodione.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Iprodione and this compound are monitored to ensure high selectivity and sensitivity. For Iprodione, a common transition is m/z 330 → 143.[2]

  • Data Analysis: The ratio of the peak area of Iprodione to the peak area of this compound is used to construct a calibration curve and quantify the amount of Iprodione in the sample.

Experimental Workflow for Iprodione Analysis

Iprodione Analysis Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Salting_Out Salting Out & Centrifugation Extraction->Salting_Out dSPE Dispersive SPE Cleanup Salting_Out->dSPE Final_Extract Final Extract & IS Spiking dSPE->Final_Extract LC_Separation LC Separation (C18 Column) Final_Extract->LC_Separation Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Quantification Data Quantification MS_Detection->Data_Quantification

Caption: Workflow for Iprodione analysis using QuEChERS and LC-MS/MS.

Alternative Method: Gas Chromatography with Electron Capture Detector (GC-ECD)

Gas chromatography is another powerful technique for the analysis of semi-volatile compounds like Iprodione.

1. Sample Preparation

Sample preparation for GC analysis often involves liquid-liquid extraction followed by a cleanup step.

  • Extraction: The sample is typically extracted with an organic solvent such as dichloromethane or a hexane/acetone mixture.

  • Cleanup: The extract is cleaned up using techniques like column chromatography with adsorbents such as Florisil to remove interfering compounds.

  • Solvent Exchange: The solvent is carefully evaporated and exchanged for a solvent suitable for GC injection (e.g., hexane or toluene). An internal standard may be added at this stage.

2. Gas Chromatography (GC) Conditions

  • Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

  • Injector: A split/splitless or on-column injector is used to introduce the sample into the GC.

  • Oven Temperature Program: A temperature program is employed to separate the analytes based on their boiling points and interaction with the stationary phase.

  • Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas.

3. Electron Capture Detector (ECD)

  • Principle: The ECD is a highly sensitive detector for electrophilic compounds, such as the halogenated structure of Iprodione. It works by measuring the decrease in a constant current caused by the analyte capturing electrons.

  • Selectivity: While very sensitive to halogenated compounds, the ECD is less selective than MS/MS, and co-eluting interfering compounds can be a challenge.

Logical Relationship of Analytical Method Selection

Analytical Method Selection cluster_methods Available Techniques Analyte_Properties Analyte Properties (Volatility, Polarity) Method_Choice Analytical Method Choice Analyte_Properties->Method_Choice Matrix_Complexity Matrix Complexity Matrix_Complexity->Method_Choice Required_Sensitivity Required Sensitivity & Selectivity Required_Sensitivity->Method_Choice LC_MS LC-MS/MS Method_Choice->LC_MS High Polarity, High Selectivity GC_ECD GC-ECD Method_Choice->GC_ECD Good Volatility, High Sensitivity to Halogens

Caption: Factors influencing the choice of analytical method for Iprodione.

Conclusion

The LC-MS/MS method with this compound as an internal standard offers superior selectivity and sensitivity for the quantification of Iprodione, making it the preferred method for complex matrices and low detection limits. The use of an isotope-labeled internal standard effectively compensates for matrix effects and variations in sample processing, leading to highly accurate and precise results. While GC-ECD provides a sensitive alternative, particularly for halogenated compounds, its lower selectivity may require more extensive sample cleanup and can be more susceptible to interferences from co-eluting matrix components. The choice of method will ultimately depend on the specific requirements of the analysis, including the matrix type, the required level of sensitivity, and the available instrumentation.

References

The Gold Standard in Fungicide Analysis: A Comparative Guide to Iprodione Quantification Using Iprodione-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of fungicides like Iprodione is paramount. This guide provides a comprehensive comparison of analytical methodologies, focusing on the distinct advantages of employing a stable isotope-labeled internal standard, Iprodione-d5, for Limit of Detection (LOD) and Limit of Quantification (LOQ) determination.

The use of a deuterated internal standard, such as this compound, in conjunction with mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is considered the gold standard for quantitative analysis. This is due to its ability to effectively compensate for matrix effects and variations in sample preparation and instrument response, leading to superior accuracy and precision. While specific LOD and LOQ values for the direct use of this compound as an internal standard are not extensively published, this guide outlines the established principles and provides a framework for its application, alongside a comparison with other validated methods for Iprodione analysis.

Data Presentation: A Comparative Overview of Iprodione Detection Limits

The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Iprodione in various matrices determined by different analytical techniques. It is important to note that while direct data for this compound usage is sparse in publicly available literature, the values presented for LC-MS/MS methods are indicative of the sensitivity achievable, which would be further enhanced in terms of accuracy and reliability with the use of an isotopic internal standard.

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Human UrineLC-MS/MS (for biomarker 3,5-DCA)0.1 ng/mL-[1]
Surface WaterHPLC-UV0.02 ppb-[2]
Human UrineHPLC-UV-30 ng/mL[3]
Ground WaterLC-MS/MSNot DeterminedTarget: 50 ppt[4]

Note: The EPA method for ground water indicates a target LOQ but states that the official MDL and LOQ have not been determined.

Experimental Protocols: The Isotope Dilution Method with this compound

The use of this compound as an internal standard follows the principle of isotope dilution analysis (IDA). A known amount of the deuterated standard is added to the sample at the beginning of the analytical process. The ratio of the native analyte to the labeled standard is then measured by LC-MS/MS. Since the analyte and the internal standard exhibit nearly identical chemical and physical properties, any loss or variation during sample preparation and analysis affects both compounds equally, thus preserving the accuracy of the final quantitative result.

Key Experimental Steps:
  • Sample Preparation:

    • A known quantity of the sample (e.g., water, soil extract, food homogenate) is taken.

    • A precise volume of a standard solution of this compound is added to the sample.

    • The sample is then subjected to an extraction procedure (e.g., QuEChERS, solid-phase extraction) to isolate the analytes.

    • The extract is concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: Usually in the range of 1 to 10 µL.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed for Iprodione.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: At least two specific precursor-to-product ion transitions are monitored for both Iprodione and this compound to ensure accurate identification and quantification.

Mandatory Visualization: Workflow and Signaling Pathways

To visually represent the analytical workflow and the logical relationship of using a deuterated internal standard, the following diagrams are provided in the DOT language for Graphviz.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spiking with This compound Sample->Spike Extraction Extraction Spike->Extraction Cleanup Clean-up Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC LC Separation Concentration->LC MSMS MS/MS Detection LC->MSMS Integration Peak Integration MSMS->Integration Ratio Ratio Calculation (Iprodione / this compound) Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Experimental workflow for Iprodione analysis using this compound.

cluster_process Analytical Process Iprodione Iprodione (Analyte) Sample_Prep Sample Preparation (Extraction, Clean-up) Iprodione->Sample_Prep Iprodione_d5 This compound (Internal Standard) Iprodione_d5->Sample_Prep Instrumental_Analysis Instrumental Analysis (Injection, Ionization) Sample_Prep->Instrumental_Analysis Ratio Constant Ratio (Analyte / IS) Instrumental_Analysis->Ratio Result Accurate Quantification Ratio->Result

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Iprodione-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. Iprodione-d5, a deuterated analog of the fungicide Iprodione, requires careful consideration for its disposal due to its potential health and environmental hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

Iprodione is classified as a substance suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, adherence to strict disposal protocols is crucial.

Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Personal Protective Equipment (PPE)SpecificationPurpose
Gloves Chemical-resistant impervious gloves (e.g., Nitrile rubber)To prevent skin contact.[3][4]
Eye Protection Tightly fitting safety goggles or a face shieldTo protect eyes from splashes.[3][4]
Body Protection Impervious clothing, such as a lab coat or coverallsTo protect the body from contamination.[3][4]
Respiratory Protection Use in a well-ventilated area or under a fume hood. If dust or aerosols may be generated, a respirator may be necessary.To prevent inhalation.[3]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the decision-making process and actions required for the proper disposal of this compound and its containers.

Diagram: this compound Disposal Workflow

start Start: this compound Waste decision1 Is the container empty? start->decision1 process1 Triple or pressure rinse container decision1->process1 Yes process6 Consult Safety Data Sheet (SDS) and local regulations decision1->process6 No (Unused/Excess Product) process2 Add rinsate to spray mixture for use process1->process2 process3 Puncture container to prevent reuse process2->process3 decision2 Local regulations allow landfill disposal? process3->decision2 process4 Dispose of in a licensed sanitary landfill decision2->process4 Yes process5 Recycle container if possible decision2->process5 No end1 End: Container Disposed process4->end1 process5->end1 process7 Contact a licensed hazardous waste disposal company process6->process7 end2 End: Waste Disposed process7->end2

Caption: Decision workflow for the proper disposal of this compound and its containers.

Experimental Protocol: Triple Rinsing of Chemical Containers

This procedure is critical for decontaminating empty containers before their final disposal.

  • Initial Draining: Once the container is empty, allow it to drain in a vertical position for at least 30 seconds to remove as much of the remaining substance as possible.[5]

  • First Rinse: Fill the container to approximately 10-25% of its capacity with a suitable solvent (e.g., water, unless another solvent is specified).[5][6]

  • Agitation: Securely close the container and agitate it thoroughly to ensure the solvent comes into contact with all interior surfaces.

  • Collection of Rinsate: Pour the rinsate (the solvent from rinsing) into a designated collection vessel for later use or proper disposal. If applicable, the rinsate can be added to the spray tank for application.[5][6]

  • Repeat: Repeat the rinsing and collection steps two more times for a total of three rinses.[5]

  • Final Disposal of Container: After the third rinse, the container is considered decontaminated. Puncture the container to prevent reuse and dispose of it in accordance with local regulations, which may include disposal in a sanitary landfill or recycling.[5][6]

Disposal of Unused or Excess this compound

Disposing of unused or excess this compound requires professional handling due to its hazardous nature.

  • Avoid Environmental Release: Under no circumstances should this compound be discharged into drains, soil, or water bodies.[3][4]

  • Consult Regulations: Always refer to local, state, and federal regulations regarding hazardous waste disposal.

  • Professional Disposal: Contact a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the chemical waste.[6] Provide them with the Safety Data Sheet (SDS) for this compound.

  • Packaging for Disposal: Keep the this compound in its original or a suitable, clearly labeled, and sealed container for disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.